molecular formula C8H7IO2 B1504799 2-Iodo-6-methoxybenzaldehyde CAS No. 5025-59-2

2-Iodo-6-methoxybenzaldehyde

Cat. No.: B1504799
CAS No.: 5025-59-2
M. Wt: 262.04 g/mol
InChI Key: LZAUUWTZEOYENR-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAUUWTZEOYENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680059
Record name 2-Iodo-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5025-59-2
Record name 2-Iodo-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Navigating the Landscape of Specialized Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Iodo-6-methoxybenzaldehyde

In the realm of synthetic chemistry and drug development, researchers frequently encounter novel or sparsely documented compounds. This compound (CAS No. 5025-59-2) is one such molecule—a valuable synthetic intermediate whose comprehensive physical properties are not widely published in readily accessible databases. This guide is therefore structured not as a static data sheet, but as a methodological framework for the research scientist. It provides the foundational principles and detailed experimental protocols necessary to empirically determine the key physical characteristics of this compound, or any similarly under-characterized substance. By understanding the how and why of these determinations, researchers can ensure data integrity, optimize reaction conditions, and maintain the highest standards of laboratory safety.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the bedrock upon which all other characterizations are built.

1.1 Core Identification

  • IUPAC Name: this compound

  • CAS Number: 5025-59-2

  • Molecular Formula: C₈H₇IO₂

  • Molecular Weight: 262.05 g/mol

  • InChI Key: LZAUUWTZEOYENR-UHFFFAOYSA-N

1.2 Structural Analysis

The structure of this compound features a benzene ring substituted with three key functional groups:

  • An aldehyde group (-CHO) at position C1.

  • An iodine atom (-I) at position C2.

  • A methoxy group (-OCH₃) at position C6.

The ortho-positioning of the bulky iodine atom and the methoxy group relative to the aldehyde creates significant steric hindrance. This structural feature is critical as it influences the molecule's reactivity, crystal packing, and, consequently, its physical properties like melting point and solubility.

Physical State and Appearance

This compound is typically supplied as a yellow solid. Visual inspection is the first, crucial step in assessing a chemical's purity. Any deviation from a uniform color and crystalline form, such as discoloration, clumping, or the presence of an oily residue, may indicate degradation or the presence of impurities.

Thermal Properties: Melting and Boiling Points

Thermal transition points are fundamental physical constants that provide insights into a compound's purity and the strength of its intermolecular forces.

3.1 Melting Point: A Criterion of Purity

A sharp, well-defined melting point is a strong indicator of a pure crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. While a specific, verified melting point for this compound is not consistently reported, data from structurally similar isomers suggests an expected range. For instance, 2-Iodo-5-methoxybenzaldehyde has a reported melting point of 110-115°C[1], while 3-Iodo-4-methoxybenzaldehyde melts at 107-112°C.[2]

3.1.1 Self-Validating Protocol for Melting Point Determination

This protocol ensures accuracy through the use of a calibrated apparatus and a systematic heating process.

Materials:

  • Melting point apparatus (e.g., Thiele tube or digital device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: On a clean, dry watch glass, crush a small amount of the solid into a fine powder. A fine powder ensures uniform heat transfer.[3]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus. Ensure the sample is visible through the magnifying lens.

  • Rapid Heating (Initial Run): Heat the sample rapidly to get a preliminary, approximate melting range. This saves time and identifies the temperature range of interest.

  • Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a new capillary, heat rapidly to about 15-20°C below the approximate melting point found in the initial run.

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute. This slow rate is critical for thermal equilibrium, allowing for an accurate reading.[3]

  • Record the Range: Note the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁–T₂.

3.2 Boiling Point

The boiling point for this compound is not documented in available literature, likely due to its high molecular weight and solid nature, suggesting it would require vacuum distillation to prevent decomposition at atmospheric pressure. For comparison, the less-substituted 2-methoxybenzaldehyde has a boiling point of 238°C at 760 mmHg.[4]

Solubility Profile: Guiding Solvent Selection

Understanding a compound's solubility is paramount for selecting appropriate solvents for reactions, purification (recrystallization), and analytical techniques like chromatography. The "like dissolves like" principle is a useful starting point, but a systematic experimental approach is definitive.

4.1 Predicted Solubility

Based on its structure, this compound is a polar molecule. However, the large, nonpolar iodinated benzene ring is expected to limit its solubility in water. It is predicted to be soluble in common organic solvents such as:

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Acetone

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

4.2 Experimental Protocol for Solubility Determination

This hierarchical testing protocol efficiently classifies the compound's solubility characteristics.

Materials:

  • Test tubes and rack

  • Graduated pipettes or cylinders

  • Sample of this compound

  • Solvents: Deionized Water, Diethyl Ether, 5% NaOH(aq), 5% HCl(aq), common organic solvents (e.g., ethanol, acetone, DCM).

Procedure:

  • Initial Test: Add approximately 10-20 mg of the solid to a test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent in portions (e.g., 0.25 mL at a time).

  • Mixing: After each addition, vigorously shake or vortex the tube for at least 30 seconds to facilitate dissolution.[5][6]

  • Observation: A compound is considered "soluble" if it completely dissolves to form a clear, homogeneous solution. If a separate phase or solid particles remain, it is "insoluble" or "sparingly soluble."

  • Systematic Approach: Follow a logical progression of solvents as outlined in the workflow diagram below. Testing in water first, followed by aqueous acid and base, can provide initial clues about the compound's functional groups and polarity.[7][8]

Workflow for Compound Characterization

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Solubility Profiling A Visual Inspection (Color, Form) B Melting Point Determination A->B F Test Solubility in Water A->F C Obtain Sharp Range? B->C D Compound is Likely Pure C->D Yes E Impurity Present (Recrystallize) C->E No G Soluble? F->G H Test in Organic Solvents (DCM, EtOAc, Acetone) G->H No I Test in 5% HCl G->I Yes H->I J Test in 5% NaOH I->J K Profile Complete J->K

Caption: A logical workflow for the initial physical characterization of a solid organic compound.

Spectroscopic Signature

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aldehyde Proton (CHO): A singlet expected around δ 9.8-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons (Ar-H): Three protons on the benzene ring. Due to their positions and coupling, they would likely appear as a complex multiplet between δ 6.8-7.6 ppm.

  • Methoxy Protons (OCH₃): A sharp singlet corresponding to three protons, expected around δ 3.9-4.1 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 189-193 ppm. For comparison, the aldehyde carbon in 2-methoxybenzaldehyde appears at δ 189.0 ppm.[9]

  • Aromatic Carbons (C-O, C-I, C-H): Six distinct signals are expected between δ 90-165 ppm. The carbon attached to the iodine (C-I) would appear at a higher field (further upfield) than the others, likely around δ 90-100 ppm, due to the heavy atom effect. The carbon attached to the methoxy group (C-O) would be significantly downfield, around δ 160-162 ppm.

  • Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.[9]

5.2 Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).

  • C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H bond, expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

  • C-O Stretch (Aryl Ether): A strong absorption band is expected around 1240-1260 cm⁻¹.

  • C=C Stretch (Aromatic): Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related iodo- and methoxy-substituted benzaldehydes indicates a consistent hazard profile. Researchers should handle this compound with the appropriate precautions.[10][11][12]

6.1 Potential Hazards

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.

6.2 Recommended Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles or a face shield (meeting EN166 standard).

    • Wear nitrile or other appropriate chemical-resistant gloves.

    • Use a lab coat to prevent skin contact.

  • Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[11]

Conclusion

This compound serves as a prime example of a specialized chemical reagent where a thorough understanding of experimental methodology is more valuable than a mere list of properties. This guide provides the necessary protocols and theoretical framework for researchers to confidently characterize this compound. By applying these self-validating experimental procedures, scientists can generate reliable physical property data, ensuring the success and safety of their research and development endeavors.

References

An In-Depth Technical Guide to 2-Iodo-6-methoxybenzaldehyde: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-Iodo-6-methoxybenzaldehyde, a crucial building block for researchers and professionals in the fields of organic synthesis and drug development. This document details its chemical and physical properties, outlines a reliable synthesis protocol, and explores its applications as a versatile pharmaceutical intermediate.

Core Chemical Identity

This compound is a substituted aromatic aldehyde that serves as a valuable precursor in the synthesis of more complex molecular architectures. Its unique substitution pattern, featuring an aldehyde, a methoxy group, and an iodine atom on the benzene ring, offers multiple points for chemical modification.

Key Identifiers:
  • CAS Number: 5025-59-2[1]

  • Molecular Formula: C₈H₇IO₂[1]

  • InChI Key: LZAUUWTZEOYENR-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties:
PropertyValueSource
Molecular Weight 262.05 g/mol
Physical Form Yellow Solid
Purity ≥96%
Predicted LogP 2.11230[2]
Spectroscopic Analysis:

While comprehensive, experimentally verified spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from closely related analogues.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (typically δ 9.5-10.5 ppm), the methoxy group protons (a singlet around δ 3.8-4.0 ppm), and the aromatic protons, with their chemical shifts and coupling constants being influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (around δ 190 ppm), the methoxy carbon (around δ 55-60 ppm), and the aromatic carbons, including the carbon bearing the iodine atom which will be shifted upfield compared to an unsubstituted carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic ring and the aldehyde, and C-O stretching for the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine will be a key feature in the spectrum.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A general and effective strategy involves the ortho-lithiation of a suitably substituted aromatic ether followed by formylation.

Conceptual Synthesis Workflow:

G cluster_start Starting Materials cluster_step1 Step 1: Methylation cluster_step2 Step 2: Ortho-lithiation cluster_step3 Step 3: Formylation 3-Iodophenol 3-Iodophenol 1-Iodo-3-methoxybenzene 1-Iodo-3-methoxybenzene 3-Iodophenol->1-Iodo-3-methoxybenzene  Dimethyl sulfate / Base Lithium_Intermediate 2-Lithio-1-iodo-3-methoxybenzene 1-Iodo-3-methoxybenzene->Lithium_Intermediate  n-BuLi / Dry THF, 0 °C Final_Product This compound Lithium_Intermediate->Final_Product  DMF / Quench

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on established methodologies for the synthesis of 2,6-dialkoxybenzaldehydes and adapted for this specific compound.[3]

Step 1: Synthesis of 1-Iodo-3-methoxybenzene

  • To a solution of 3-iodophenol in a suitable solvent (e.g., acetone or methanol), add a base such as potassium carbonate.

  • While stirring, add dimethyl sulfate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 1-iodo-3-methoxybenzene.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-iodo-3-methoxybenzene in dry tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours to ensure complete ortho-lithiation.

  • Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

  • After stirring for an additional 2 hours, quench the reaction by pouring the mixture into water.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Development and Organic Synthesis

Substituted benzaldehydes are fundamental intermediates in the pharmaceutical industry.[][5][6][7][8] The presence of the iodo group in this compound makes it particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, which are central to the synthesis of many active pharmaceutical ingredients (APIs).

Role as a Pharmaceutical Intermediate:
  • Scaffold for Complex Molecules: The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular frameworks.

  • Introduction of Substituted Aromatic Rings: The iodo-methoxy-phenyl moiety can be a key structural component in various drug candidates.

  • Versatility in Synthesis: The reactivity of both the aldehyde and the iodo group allows for a wide range of synthetic transformations, making it a valuable starting material for the synthesis of diverse compound libraries for drug discovery screening.

While specific examples of marketed drugs derived directly from this compound are not prominently featured in the literature, its structural motifs are present in numerous biologically active compounds, highlighting its potential as a key intermediate in the development of future therapeutics. For instance, isotopically labeled analogues of similar dihydroxy-methoxybenzaldehydes are used as probes in the synthesis of biologically relevant molecules, including vascular disrupting agents for cancer therapy.[9]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use.

General Safety Recommendations:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery and development. Its unique combination of functional groups allows for a diverse range of chemical transformations, making it an important tool for synthetic chemists. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective use in the laboratory.

References

Spectroscopic data of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Iodo-6-methoxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug development. Its trifunctional nature—possessing an aldehyde, an iodo group, and a methoxy group on a benzene ring—makes it a versatile building block for constructing complex molecular architectures. The ortho-positioning of the iodo and methoxy substituents creates a unique electronic and steric environment, influencing the reactivity of the aldehyde and the potential for further functionalization, for instance, through cross-coupling reactions at the carbon-iodine bond.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. However, for many specialized or novel compounds like this compound, readily available, published experimental spectra can be scarce.

This technical guide addresses this gap by providing a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. As a Senior Application Scientist, the objective is not merely to present data but to elucidate the process of prediction and interpretation. By grounding our predictions in the fundamental principles of spectroscopy and through careful comparison with the well-documented spectra of the closely related analogue, 2-methoxybenzaldehyde, this document serves as both a data repository and a pedagogical tool for researchers. Every prediction is explained from a mechanistic standpoint, providing the causality behind the expected spectral features.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following numbering scheme will be used for the atoms in this compound. This systematic labeling is crucial for the unambiguous assignment of signals in both ¹H and ¹³C NMR spectroscopy.

Caption: IUPAC numbering of this compound.

¹H NMR Spectroscopy: A Predictive Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are used to deduce the structure.

Reference Data: 2-Methoxybenzaldehyde

To build a robust prediction for our target molecule, we first examine the experimental data for 2-methoxybenzaldehyde. This compound differs only by the substitution of a hydrogen atom for an iodine atom at the C2 position.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CHO10.4s (singlet)-
H67.8dd (doublet of doublets)7.8, 1.8
H47.6ddd (doublet of doublet of doublets)8.4, 7.4, 1.8
H57.1d (doublet)8.4
H37.0t (triplet)7.4
OCH₃3.9s (singlet)-
(Data is representative and compiled from various sources for a CDCl₃ solvent)
Predicted ¹H NMR Spectrum of this compound

The introduction of an iodine atom at the C2 position will significantly alter the electronic environment and, consequently, the ¹H NMR spectrum. Iodine is an electronegative halogen that exhibits a net electron-withdrawing inductive effect. However, it can also participate in resonance as a weak electron-donating group through its lone pairs. The dominant influence on adjacent protons is typically its inductive effect and steric hindrance.

  • Aldehyde Proton (CHO): The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the magnetic anisotropy of the carbonyl group and the benzene ring. Its chemical shift is expected to remain in the characteristic downfield region, likely around 10.3-10.5 ppm . It should appear as a singlet, as it has no adjacent protons.

  • Methoxy Protons (OCH₃): These protons are on a carbon adjacent to an oxygen and are not coupled to other protons, thus they will appear as a sharp singlet. The electronic environment is similar to that in 2-methoxybenzaldehyde, so the chemical shift is predicted to be in a similar range, around 3.9-4.0 ppm .

  • Aromatic Protons (H3, H4, H5):

    • H5: This proton is ortho to the electron-donating methoxy group and meta to the aldehyde and iodo groups. It is expected to be the most upfield of the aromatic protons. It will be split by H4 into a doublet. Predicted shift: ~6.9 ppm .

    • H3: This proton is ortho to the electron-withdrawing iodine atom. The inductive effect of iodine will deshield this proton, shifting it downfield. It is coupled to H4, appearing as a doublet. Predicted shift: ~7.2 ppm .

    • H4: This proton is coupled to both H3 and H5. Since the coupling constants are likely to be similar (ortho-coupling, ~8 Hz), it will appear as a triplet. It is para to the methoxy group and meta to the iodo and aldehyde groups, placing its chemical shift between that of H3 and H5. Predicted shift: ~7.4 ppm .

Predicted Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CHO10.4s (singlet)-
H47.4t (triplet)~8.0
H37.2d (doublet)~8.0
H56.9d (doublet)~8.0
OCH₃3.9s (singlet)-
Experimental Protocol: Acquiring a ¹H NMR Spectrum

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for non-polar to moderately polar compounds.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

    • Transfer the solution to a 5 mm NMR tube, ensuring a liquid height sufficient to be within the detector coil of the spectrometer.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, which is critical for sharp peaks and resolving fine coupling patterns. Modern spectrometers automate this process effectively.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Co-add a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns and measure the coupling constants (J) in Hertz (Hz).[1]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Reference Data: 2-Methoxybenzaldehyde
Carbon Assignment Chemical Shift (δ, ppm)
C=O189.0
C6161.5
C4136.4
C2127.7
C1124.1
C5120.5
C3112.6
OCH₃55.8
(Data compiled from The Royal Society of Chemistry, representative for a DMSO-d₆ solvent).[2]
Predicted ¹³C NMR Spectrum of this compound

The substitution of hydrogen with iodine at C2 will cause significant changes in the carbon chemical shifts, particularly for the carbons of the aromatic ring.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield. Its environment is largely unchanged, so its shift should be similar to the reference compound, predicted around 188-190 ppm .

  • Methoxy Carbon (OCH₃): The chemical shift of the methoxy carbon is also expected to be relatively unaffected, appearing around 56 ppm .

  • Aromatic Carbons:

    • C2 (Iodo-substituted): This is the ipso-carbon to the iodine atom. Heavy atoms like iodine induce a significant shielding effect (the "heavy-atom effect"), causing the attached carbon to resonate at a much higher field (lower ppm value) than would be expected based on electronegativity alone. This is a highly diagnostic feature. We predict a shift for C2 to be significantly upfield, in the range of 90-95 ppm .

    • C6 (Methoxy-substituted): This carbon is attached to the highly electronegative oxygen of the methoxy group, causing it to be deshielded and appear downfield, likely around 160-162 ppm .

    • C1 (Aldehyde-substituted): The ipso-carbon to the aldehyde group will be moderately deshielded. Its position will be influenced by the adjacent iodo and methoxy groups. A reasonable estimate is ~125 ppm .

    • C4: This carbon is para to the aldehyde group and is expected to be deshielded relative to an unsubstituted benzene ring. Predicted shift: ~138 ppm .

    • C3 and C5: These carbons are less affected by the substituents compared to the others. C3, being ortho to the iodine, might experience some deshielding, while C5, ortho to the methoxy group, will be shielded. We predict C3 around 115 ppm and C5 around 110 ppm .

Predicted Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O~189Carbonyl carbon, highly deshielded.
C6~161Methoxy-substituted, deshielded by oxygen.
C4~138Para to CHO, deshielded.
C1~125Aldehyde-substituted ipso-carbon.
C3~115Ortho to iodine, deshielded.
C5~110Ortho to methoxy, shielded.
C2~92Iodo-substituted ipso-carbon, strong shielding from "heavy-atom effect".
OCH₃~56Methoxy carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Caption: Correlation of functional groups with predicted IR absorption regions.

Predicted IR Spectrum of this compound

The IR spectrum will be dominated by absorptions from the aldehyde, the substituted benzene ring, and the ether linkage.

  • C=O Stretch: The carbonyl group of an aromatic aldehyde typically shows a very strong and sharp absorption. Conjugation with the benzene ring lowers the frequency compared to an aliphatic aldehyde. The presence of an ortho-methoxy group may slightly lower it further. A strong band is predicted around 1685-1695 cm⁻¹ .[3]

  • Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. It typically appears as two weak to medium bands, often referred to as a Fermi doublet, around 2820 cm⁻¹ and 2720 cm⁻¹ .[4]

  • Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹ .

  • Aromatic C=C Stretch: The benzene ring will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether): Aryl alkyl ethers show two characteristic C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1020 cm⁻¹ .

  • C-I Stretch: The carbon-iodine bond stretch is a low-energy vibration and will appear in the far-infrared or low-wavenumber end of the fingerprint region, typically between 600-500 cm⁻¹ .

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aldehydic C-H Stretch~2820, ~2720Weak
Carbonyl (C=O) Stretch~1690Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium to Strong
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1020Medium
C-I Stretch600 - 500Medium
Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common, convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has reached thermal equilibrium.

    • Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol and a soft, lint-free wipe.

  • Background Spectrum:

    • Acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum. Co-adding 16 to 32 scans is typical to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

    • Use the software to perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Mass Spectrometry: Fragmentation and Molecular Weight Confirmation

Electron Ionization Mass Spectrometry (EI-MS) bombards a molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecular weight and structure.

Predicted Mass Spectrum of this compound

The molecular formula is C₈H₇IO₂, giving a monoisotopic mass of 261.95 Da .

  • Molecular Ion (M⁺): Aromatic aldehydes generally show a prominent molecular ion peak.[5] We expect a strong peak at m/z = 262 .

  • Key Fragmentation Pathways:

    • Loss of H• (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion. Expect a significant peak at m/z = 261 .

    • Loss of CHO• (M-29): Cleavage of the C-C bond between the ring and the carbonyl group results in the loss of the formyl radical. This would produce an iodomethoxybenzene radical cation at m/z = 233 .

    • Loss of OCH₃• (M-31): Cleavage of the methyl group from the ether linkage is another plausible fragmentation, leading to a peak at m/z = 231 .

    • Loss of I• (M-127): The C-I bond is relatively weak and can cleave to lose an iodine radical. This would result in a methoxybenzaldehyde radical cation at m/z = 135 . This fragment would be expected to follow the fragmentation pattern of 2-methoxybenzaldehyde itself.

    • Loss of CO (from M-1): The acylium ion at m/z 261 can lose a neutral carbon monoxide molecule, a very common pathway for such ions. This would lead to a peak at m/z = 233 .

G M [M]⁺˙ m/z = 262 M_minus_H [M-H]⁺ m/z = 261 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 233 M->M_minus_CHO - CHO• M_minus_I [M-I]⁺ m/z = 135 M->M_minus_I - I• M_minus_CO [M-H-CO]⁺ m/z = 233 M_minus_H->M_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted m/z Proposed Fragment Ion Neutral Loss
262[C₈H₇IO₂]⁺˙- (Molecular Ion)
261[C₈H₆IO₂]⁺H•
233[C₇H₆IO]⁺CHO• or (H• + CO)
231[C₇H₄IO₂]⁺OCH₃•
135[C₈H₇O₂]⁺I•

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging fundamental principles and data from analogous structures, we have established a clear set of expectations for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. The predicted data, summarized in the tables and diagrams herein, offers a robust baseline for researchers to confirm the identity and purity of synthesized this compound. The key diagnostic features to look for are the highly shielded ipso-carbon C2 at ~92 ppm in the ¹³C NMR, the characteristic aromatic proton pattern in the ¹H NMR, the strong carbonyl stretch around 1690 cm⁻¹ in the IR, and the molecular ion at m/z 262 with subsequent logical fragmentations in the mass spectrum. This predictive approach exemplifies the power of spectroscopic principles in modern chemical research, enabling confident structural elucidation even in the absence of pre-existing library data.

References

1H NMR and 13C NMR spectrum of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-6-methoxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through an in-depth interpretation of its ¹H and ¹³C NMR spectra. The principles discussed herein are foundational for the structural verification of substituted aromatic compounds.

Introduction and Structural Overview

This compound (CAS No: 5025-59-2) is a disubstituted benzaldehyde featuring an iodine atom and a methoxy group ortho to the aldehyde functionality.[1] The arrangement of these substituents breaks the symmetry of the benzene ring, rendering all aromatic protons and carbons chemically distinct. NMR spectroscopy is an essential, non-destructive technique for confirming the precise substitution pattern and electronic environment of the molecule.

The aldehyde (-CHO) group is a strong electron-withdrawing group, which significantly deshields the aldehydic proton and the ortho and para positions of the ring.[2][3] The methoxy (-OCH₃) group is an electron-donating group, which shields the ortho and para positions.[2] The iodine atom exerts a complex influence, primarily through its electron-withdrawing inductive effect and its "heavy atom" effect, which can influence the chemical shifts of nearby carbons. Understanding these competing electronic effects is crucial for the accurate assignment of NMR signals.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Step-by-Step Methodology
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[3]

  • Spectrometer Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, symmetrical peaks.[2]

  • ¹H NMR Data Acquisition :

    • Pulse Angle : Use a 30° or 45° pulse angle for routine quantitative spectra.[2]

    • Acquisition Time : Set to 2-4 seconds to ensure adequate data point resolution.[2]

    • Relaxation Delay : A 1-5 second delay between pulses allows for nearly complete T1 relaxation of the protons, ensuring accurate integration.[2]

    • Number of Scans : Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[2]

  • ¹³C NMR Data Acquisition :

    • Technique : Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

    • Spectral Width : A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, from the shielded methoxy carbon to the highly deshielded carbonyl carbon.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[2]

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.[2]

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[2]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five distinct signals: one for the aldehyde proton, one for the methoxy protons, and three for the aromatic protons.

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C_CHO [label="C", pos="-2.4,-0.2!"]; O_CHO [label="O", pos="-3.4,0.3!"]; H_CHO [label="H", pos="-2.5,-1.2!", fontcolor="#EA4335"]; H3 [label="H", pos="2.1,2.6!", fontcolor="#FBBC05"]; H4 [label="H", pos="0,3.8!", fontcolor="#34A853"]; H5 [label="H", pos="-2.1,2.6!", fontcolor="#4285F4"]; I [label="I", pos="2.4,0!"]; O_Me [label="O", pos="2.1,-0.2!"]; C_Me [label="C", pos="3.3,-0.7!"]; H_Me1 [label="H", pos="4.1,-0.2!", fontcolor="#EA4335"]; H_Me2 [label="H", pos="3.4,-1.7!", fontcolor="#EA4335"]; H_Me3 [label="H", pos="3.1, -0.4!"];

// Define invisible nodes for labels label_H_CHO [label="H-α", pos="-2.8,-1.5!", fontcolor="#EA4335"]; label_H3 [label="H-3", pos="2.4,2.9!", fontcolor="#FBBC05"]; label_H4 [label="H-4", pos="0,4.1!", fontcolor="#34A853"]; label_H5 [label="H-5", pos="-2.4,2.9!", fontcolor="#4285F4"]; label_OMe [label="OCH₃", pos="4.3,-1.2!", fontcolor="#EA4335"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO [len=1.5]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C6 -- I [len=1.5]; C2 -- O_Me [len=1.5]; O_Me -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3 [style=invis]; C3 -- H3; C4 -- H4; C5 -- H5; }

Molecular structure with proton assignments for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
H-α~10.41HSinglet (s)-Aldehyde (-CHO)
H-4~7.5-7.61HTriplet (t)J ≈ 8.0Aromatic
H-5~7.0-7.11HDoublet (d)J ≈ 8.0Aromatic
H-3~6.8-6.91HDoublet (d)J ≈ 8.0Aromatic
-OCH₃~3.93HSinglet (s)-Methoxy
Interpretation of ¹H NMR Signals:
  • Aldehyde Proton (H-α) : The aldehyde proton is the most deshielded proton in the molecule, appearing as a sharp singlet around 10.4 ppm.[3] Its significant downfield shift is due to the strong anisotropic effect of the adjacent carbonyl group. It appears as a singlet because it is too far removed from the aromatic protons to exhibit significant coupling.[4]

  • Aromatic Protons (H-3, H-4, H-5) :

    • H-4 : This proton is expected to be a triplet, as it is coupled to both H-3 and H-5 with similar coupling constants (JH4-H3 ≈ JH4-H5 ≈ 8.0 Hz). It is the most downfield of the aromatic protons due to being para to the electron-withdrawing aldehyde group.

    • H-5 : This proton, being ortho to the aldehyde group, is significantly deshielded. It will appear as a doublet due to coupling with H-4.

    • H-3 : This proton is expected to be the most upfield of the aromatic signals. It is ortho to the electron-donating methoxy group, which provides significant shielding. It appears as a doublet due to coupling with H-4.

  • Methoxy Protons (-OCH₃) : The three protons of the methoxy group are equivalent and do not couple with other protons. They will appear as a sharp singlet at approximately 3.9 ppm.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

// Define nodes for atoms with labels C1 [label="C1", pos="0,0!", fontcolor="#EA4335"]; C2 [label="C2", pos="1.2,0.7!", fontcolor="#4285F4"]; C3 [label="C3", pos="1.2,2.1!", fontcolor="#34A853"]; C4 [label="C4", pos="0,2.8!", fontcolor="#FBBC05"]; C5 [label="C5", pos="-1.2,2.1!", fontcolor="#4285F4"]; C6 [label="C6", pos="-1.2,0.7!", fontcolor="#34A853"]; C_CHO [label="Cα", pos="-2.4,-0.2!", fontcolor="#EA4335"]; O_CHO [label="O", pos="-3.4,0.3!"]; H_CHO [label="H", pos="-2.5,-1.2!"]; I [label="I", pos="2.4,0!"]; O_Me [label="O", pos="2.1,-0.2!"]; C_Me [label="C-Me", pos="3.3,-0.7!", fontcolor="#FBBC05"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO [len=1.5]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C6 -- I [len=1.5]; C2 -- O_Me [len=1.5]; O_Me -- C_Me; }

Molecular structure with carbon assignments for this compound.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Signal LabelPredicted Chemical Shift (δ, ppm)Assignment
~192Carbonyl (-CHO)
C2~160Aromatic (C-OCH₃)
C4~136Aromatic
C1~130Aromatic (C-CHO)
C5~122Aromatic
C3~112Aromatic
C6~95Aromatic (C-I)
C-Me~56Methoxy (-OCH₃)
Interpretation of ¹³C NMR Signals:
  • Carbonyl Carbon (Cα) : The aldehyde carbonyl carbon is the most deshielded carbon, appearing far downfield around 192 ppm. This is a highly diagnostic peak for aldehydes.[5]

  • Aromatic Carbons :

    • C2 : The carbon atom attached to the electron-donating methoxy group (C2) is significantly deshielded and is expected around 160 ppm.

    • C6 : The carbon atom bonded to the iodine (C6) is expected to be shifted significantly upfield to around 95 ppm. This is due to the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding.

    • C1, C4, C5, C3 : The remaining aromatic carbons resonate in the typical aromatic region (110-140 ppm). Their precise chemical shifts are determined by the combined electronic effects of the three substituents. C4 is deshielded as it is para to the aldehyde. C3 is shielded as it is ortho to the methoxy group. C1 (the ipso-carbon of the aldehyde) and C5 will have intermediate shifts. The signals of carbonyl groups in ¹³C NMR spectra are sensitive to substituent effects.[6]

  • Methoxy Carbon (C-Me) : The carbon of the methoxy group is highly shielded and appears upfield around 56 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous confirmation of its structure. The characteristic downfield shifts of the aldehyde proton (~10.4 ppm) and carbonyl carbon (~192 ppm) are key identifiers for the aldehyde functionality. The distinct patterns of the three aromatic protons and the upfield shift of the iodine-bearing carbon (C6) confirm the 1,2,3-substitution pattern on the benzene ring. This guide provides a robust framework for the interpretation of this molecule's NMR data, leveraging established principles of chemical shift theory and substituent effects.

References

An In-depth Technical Guide to the Solubility of 2-Iodo-6-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-6-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. The solubility of a compound dictates its reactivity, bioavailability, and the ease with which it can be manipulated in a laboratory or industrial setting.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on predicting solubility based on the molecule's physicochemical properties and provides a detailed experimental protocol for researchers to determine its solubility in a range of common organic solvents. This approach is grounded in the fundamental principle that the structure of a molecule dictates its function and properties.

Physicochemical Properties and Solubility Prediction

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

Known Properties:

PropertyValueReference
CAS Number 5025-59-2[1][2]
Molecular Formula C₈H₇IO₂[2]
Molecular Weight 262.05 g/mol [2]
Appearance Yellow Solid

Structural Analysis and Solubility Prediction:

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3][4] The polarity of this compound is a composite of the contributions from its constituent functional groups: the aromatic ring, the aldehyde group, the methoxy group, and the iodine atom.

  • Benzene Ring: The aromatic ring is inherently nonpolar and contributes to the molecule's solubility in nonpolar solvents.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar, capable of dipole-dipole interactions, and can act as a hydrogen bond acceptor. This group enhances solubility in polar solvents.

  • Methoxy Group (-OCH₃): The ether linkage in the methoxy group is also polar and can accept hydrogen bonds, further contributing to solubility in polar solvents.[5]

  • Iodine Atom (-I): As a large and polarizable halogen, the iodine atom contributes to van der Waals forces and can participate in halogen bonding, potentially influencing solubility in a range of solvents. The presence of iodine can sometimes reduce solubility in very nonpolar solvents compared to their non-halogenated analogs.

Considering these structural features, this compound is expected to be a moderately polar compound. Therefore, it is predicted to have good solubility in polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is likely to be lower, and its solubility in highly polar protic solvents like water is expected to be limited due to the dominance of the nonpolar aromatic ring and the large iodine atom.

Caption: Molecular structure of this compound with key functional groups highlighted.

Solvent Selection for Solubility Determination

The choice of solvents for solubility testing should encompass a range of polarities and functionalities to build a comprehensive solubility profile. The following table provides a selection of recommended solvents categorized by their type.

SolventTypePolarity Index
Hexane Nonpolar0.1
Toluene Nonpolar2.4
Diethyl Ether Polar Aprotic2.8
Dichloromethane (DCM) Polar Aprotic3.1
Ethyl Acetate Polar Aprotic4.4
Acetone Polar Aprotic5.1
Isopropanol Polar Protic3.9
Ethanol Polar Protic4.3
Methanol Polar Protic5.1
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2
N,N-Dimethylformamide (DMF) Polar Aprotic6.4

Experimental Protocol for Quantitative Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature, often ambient room temperature.

Solubility_Determination_Workflow cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method (UV-Vis) A 1. Preparation of Saturated Solution B 2. Equilibration A->B Add excess solute to a known volume of solvent and seal. C 3. Phase Separation B->C Agitate at a constant temperature for 24-48 hours. D 4. Quantification of Solute C->D Centrifuge or filter to remove undissolved solid. E 5. Calculation of Solubility D->E Use the measured mass or concentration and the initial solvent volume. D1 Evaporate solvent from a known volume of the clear supernatant. D3 Prepare a calibration curve with standard solutions of known concentration. D2 Weigh the residual solid. D1->D2 D5 Measure the absorbance and determine the concentration from the calibration curve. D3->D5 D4 Dilute the clear supernatant to a concentration within the linear range of the curve. D4->D5

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • To a series of glass vials with screw caps, add a precisely measured volume (e.g., 2.0 mL) of each selected organic solvent.

    • Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is achieved. The solution and the solid should be in constant contact.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials and carefully collect the supernatant or filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

  • Quantification of the Dissolved Solute:

    • Gravimetric Method:

      • Accurately weigh the vial containing the clear, filtered saturated solution.

      • Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solid is achieved.

      • The final weight of the solid represents the mass of this compound that was dissolved in the initial volume of the solvent.

    • Spectroscopic Method (e.g., UV-Vis):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

      • Dilute a known volume of the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.

Template for Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane 25
Toluene 25
Diethyl Ether 25
Dichloromethane 25
Ethyl Acetate 25
Acetone 25
Isopropanol 25
Ethanol 25
Methanol 25
DMSO 25
DMF 25

The results should be interpreted in the context of the solvent's properties. For instance, higher solubility in solvents like DMSO, DMF, and acetone would confirm the significant contribution of the polar aldehyde and methoxy groups to the molecule's overall polarity. Conversely, lower solubility in hexane would highlight the limited nonpolar character of the molecule.

Conclusion

References

Synthesis and characterization of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodo-6-methoxybenzaldehyde

Abstract

This compound is a pivotal substituted aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the aldehyde for nucleophilic additions and condensations, the methoxy group as a powerful directing group, and the iodo substituent as a handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via Directed ortho-Metalation (DoM), followed by a detailed protocol for its structural characterization and purity verification.

Introduction: The Strategic Importance of this compound

Substituted benzaldehydes are fundamental precursors in medicinal chemistry. The specific substitution pattern of this compound makes it an exceptionally valuable intermediate. The ortho relationship between the iodine and the aldehyde allows for the construction of unique heterocyclic scaffolds through intramolecular cyclization reactions. Furthermore, the iodine atom is strategically positioned for reactions like Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse molecular fragments. Traditional electrophilic iodination of 2-methoxybenzaldehyde often yields a mixture of isomers, making regiocontrol a significant challenge. The methodology detailed herein leverages the principle of Directed ortho-Metalation (DoM) to achieve highly regioselective iodination, providing a reliable and scalable route to the target compound.[2][3]

Synthesis via Directed ortho-Metalation (DoM)

The synthesis hinges on the Directed ortho-Metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings.[2][4] The methoxy group (-OCH₃) on the starting material, 2-methoxybenzaldehyde, serves as a Directed Metalation Group (DMG).

Mechanistic Rationale

The core principle of DoM involves the coordination of a strong organolithium base to the heteroatom of the DMG (the oxygen of the methoxy group).[2] This coordination brings the base into close proximity to the ortho-proton (at the C6 position), facilitating its abstraction. This deprotonation is kinetically favored over abstraction of other aromatic protons, leading to the formation of a specific aryllithium intermediate. This intermediate can then be trapped by an electrophile, in this case, molecular iodine (I₂), to install the iodo group exclusively at the C6 position. This high regioselectivity is the primary advantage over classical electrophilic aromatic substitution methods.[2][3]

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from the starting material to the purified final product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 2-Methoxybenzaldehyde in dry THF Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Cool Cool to -78 °C Inert->Cool AddBase Slowly add s-BuLi (ortho-Lithiation) Cool->AddBase Stir1 Stir for 1 hour at -78 °C AddBase->Stir1 AddIodine Add I₂ solution in THF Stir1->AddIodine Stir2 Stir for 2 hours, allow to warm to RT AddIodine->Stir2 Quench Quench with aq. Na₂S₂O₃ Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Product: This compound Purify->End

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials & Equipment:

  • 2-Methoxybenzaldehyde (o-anisaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet, low-temperature thermometer, standard glassware for work-up and chromatography.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methoxybenzaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Ortho-Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, add s-BuLi (1.2 eq) dropwise via a syringe or dropping funnel over 20 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

    • Expert Insight: The use of sec-butyllithium over n-butyllithium can sometimes improve yields by reducing the likelihood of nucleophilic attack on the aldehyde. Maintaining a temperature of -78 °C is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.[4]

  • Iodination: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A significant color change will be observed as the iodine is consumed.

  • Warming and Quenching: After the addition is complete, allow the reaction to stir for an additional 2 hours while slowly warming to room temperature.

  • Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.[5]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The combination of spectroscopic and physical data provides a self-validating system.

Physical Properties

A summary of the key physical properties for this compound is presented below.

PropertyValueReference
CAS Number 5025-59-2[6]
Molecular Formula C₈H₇IO₂[5]
Molecular Weight 262.05 g/mol [5]
Appearance Yellow Solid[5]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the verification of the product's structure.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.4 (s, 1H, -CHO), 7.5-7.6 (t, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 192 (C=O), 162 (C-OCH₃), 140 (C-I), 135 (Ar-CH), 125 (Ar-C), 120 (Ar-CH), 110 (Ar-CH), 56 (-OCH₃).
IR (Infrared) (KBr, cm⁻¹)ν: ~2850 (Aldehyde C-H), ~1680 (Aromatic C=O stretch), ~1580, 1460 (Aromatic C=C stretch), ~1250 (Aryl-O stretch).
MS (Mass Spec.) (EI)m/z: 262 [M]⁺, with characteristic fragments corresponding to loss of H, CO, and I.

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Interpretation of Characterization Data
  • ¹H NMR: The spectrum provides unambiguous proof of the substitution pattern. The downfield singlet at ~10.4 ppm is characteristic of an aldehyde proton. The triplet and two doublets in the aromatic region confirm the 1,2,3-trisubstituted pattern. The singlet at ~3.9 ppm integrating to 3 protons confirms the methoxy group.

  • ¹³C NMR: The signal around 192 ppm is indicative of the aldehyde carbonyl carbon. The number of signals in the aromatic region is consistent with the proposed structure.

  • IR Spectroscopy: The strong absorption band around 1680 cm⁻¹ confirms the presence of the conjugated aldehyde carbonyl group. The band at ~1250 cm⁻¹ is characteristic of the aryl ether C-O bond.[7]

  • Mass Spectrometry: The molecular ion peak at m/z 262 directly corresponds to the molecular weight of the target compound, confirming its elemental composition.

Conclusion

The Directed ortho-Metalation (DoM) approach offers a highly efficient and regioselective pathway for the synthesis of this compound, a valuable intermediate in drug discovery and organic synthesis. The protocol described is robust and scalable. The multi-technique characterization workflow provides a reliable and self-validating system to ensure the high purity and structural integrity of the final product, which is critical for its application in subsequent synthetic endeavors.

References

A Researcher's Guide to Sourcing and Utilizing 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodo-6-methoxybenzaldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound (CAS No. 5025-59-2) emerges as a crucial intermediate, valued for its unique trifecta of reactive sites: an aldehyde for derivatization, an iodide for cross-coupling reactions, and a methoxy group that electronically influences the aromatic system. This substitution pattern makes it an ideal precursor for constructing complex molecular architectures, including polysubstituted biaryl ketones and heterocyclic scaffolds that are prevalent in biologically active compounds. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this key reagent, evaluating supplier quality, and implementing it in a robust synthetic protocol.

Part 1: Vetting Commercial Suppliers — A Framework for Quality Assurance

The success and reproducibility of any synthesis hinge on the quality of the starting materials. Sourcing a reagent like this compound requires more than just finding a supplier; it demands a systematic evaluation of their quality control and documentation.

The Non-Negotiable Role of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is the single most critical document accompanying a chemical reagent. It is a batch-specific quality report card that provides objective evidence of a product's identity and purity.[1][2] Researchers should never consider using a reagent in a critical experiment without a comprehensive CoA.

Key Parameters to Scrutinize on a CoA:

  • Identity Confirmation: Methods like ¹H NMR or Mass Spectrometry should confirm the structure matches that of this compound.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the purity value should meet the requirements of your synthesis. For sensitive catalytic reactions, a purity of ≥97% is often recommended.

  • Lot Number: This ensures traceability, linking the specific batch of material you received to the analytical results on the CoA.

  • Date of Analysis: Confirms the freshness of the quality control data.

A transparent and detailed CoA is a hallmark of a trustworthy supplier and is indispensable for ensuring experimental reproducibility and complying with regulatory standards.

Part 2: Commercial Supplier Landscape for this compound

Identifying reliable suppliers is a key step in the research workflow. The following table summarizes offerings for this compound from several established chemical suppliers. Note that availability and product specifications can change, and it is always best practice to consult the supplier's website for the most current information.

SupplierProduct NumberPurityAvailable QuantitiesCAS Number
BLD Pharm BD109968≥97.0% (GC)1g, 5g, 25g5025-59-2[3]
Combi-Blocks QI-717697%1g, 5g5025-59-2
Apollo Scientific PC501197%1g, 5g, 10g, 25g5025-59-2[4]
CymitQuimica 3D-FAA02559Min. 95%100mg, 1g5025-59-2

Note: This list is not exhaustive and represents a snapshot of available data. Researchers are encouraged to perform their own market analysis. At the time of this writing, this compound was not readily found in the primary catalogs of major suppliers such as Thermo Fisher Scientific or TCI Chemicals.

Part 3: Exemplary Synthetic Application — Suzuki-Miyaura Cross-Coupling

The presence of the iodide group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.[5] The steric hindrance from the ortho-methoxy group can present a challenge, making the choice of catalyst, ligand, and base critical for success.

Detailed Laboratory Protocol

This protocol describes the coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic Acid (1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv., 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 262 mg, 1.0 mmol), Phenylboronic Acid (183 mg, 1.5 mmol), and anhydrous Potassium Carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol). Then, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The water is crucial for the transmetalation step of the catalytic cycle.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-methoxy-6-phenylbenzaldehyde.

Workflow Visualization

The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling workflow.

Suzuki_Workflow reagents 1. Add Reagents & Base (Aryl Iodide, Boronic Acid, K₂CO₃) to Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst 3. Add Catalyst & Solvents (Pd(dppf)Cl₂, Dioxane/H₂O) inert->catalyst heat 4. Heat & Stir (e.g., 90 °C, 12-24h) catalyst->heat workup 5. Aqueous Work-up (EtOAc/H₂O Extraction) heat->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Key stages of the Suzuki-Miyaura coupling protocol.

Conclusion

This compound is a valuable and versatile building block for advanced organic synthesis. Successful procurement depends on a careful evaluation of commercial suppliers, with a strong emphasis on the quality and completeness of the Certificate of Analysis. By partnering with reputable suppliers and employing robust, well-understood synthetic protocols like the Suzuki-Miyaura coupling, researchers can confidently leverage this reagent to accelerate their discovery programs in drug development and materials science.

References

Methodological & Application

Application Notes & Protocols: Strategic Application of 2-Iodo-6-methoxybenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Iodo-6-methoxybenzaldehyde

In the landscape of modern organic synthesis, the pursuit of molecular complexity from readily accessible building blocks is a paramount objective. This compound emerges as a highly valuable starting material in this context, particularly for researchers, scientists, and professionals in drug development. Its unique substitution pattern—an aldehyde for further functionalization, an iodide as an excellent leaving group for cross-coupling, and an ortho-methoxy group that sterically and electronically influences reactivity—makes it a strategic linchpin for the synthesis of complex biaryl compounds.[1][2] These biaryl scaffolds are prevalent in pharmaceuticals, natural products, and advanced materials.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][5] Its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents have cemented its status as a go-to methodology in both academic and industrial settings.[3][6] This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura reactions, offering both mechanistic insights and detailed, field-proven protocols.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square-planar Pd(II) complex. The high reactivity of the C-I bond ensures this step is generally facile.[7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The ortho-methoxy group in this compound can play a beneficial role through a chelation effect with the palladium center during the transition state, potentially influencing the reaction's selectivity and efficiency.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I (2-Iodo-6-methoxy- benzaldehyde) PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Forms C-C bond RedElim->Pd0 Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Given the steric hindrance from the two ortho-substituents, a catalyst system known for its efficacy with challenging substrates is recommended.[4]

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Dicyclohexyl(2',6'-dimethoxybiphenyl)phosphine (SPhos) (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk flask or equivalent)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.). The use of bulky, electron-rich phosphine ligands like SPhos is crucial for facilitating the coupling of sterically hindered substrates.[4][10]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired biaryl product.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with SPhosSPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, ideal for sterically hindered substrates.[4][10]
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant decomposition of sensitive substrates.[11]
Solvent Dioxane/Water (4:1 to 10:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier for sterically demanding couplings.
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation and deactivation of the Pd(0) catalyst.

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary for specific substrates. Common challenges in Suzuki-Miyaura reactions include low yields, incomplete conversion, and the formation of byproducts.

IssuePotential CauseSuggested Solution
Low Yield / No Reaction Inactive catalystEnsure proper degassing techniques. Use fresh, high-quality catalyst and ligand. Consider a pre-catalyst like SPhos Pd G3.
Steric hindranceIncrease reaction temperature. Screen other bulky phosphine ligands (e.g., XPhos, RuPhos).
Protodeboronation Boronic acid instabilityUse the boronic acid pinacol ester instead. Use a milder base like potassium fluoride (KF). Use strictly anhydrous conditions if possible.[12]
Homocoupling of Boronic Acid Presence of oxygenEnsure a rigorously inert atmosphere. Degas solvents and reagents thoroughly.
Dehalogenation of Starting Material Base- or solvent-mediated side reactionScreen different bases (e.g., Cs₂CO₃, K₂CO₃). Use a non-protic solvent system.

Caption: A troubleshooting workflow for optimizing the Suzuki-Miyaura reaction.

Applications in Synthesis

The biaryl aldehydes synthesized from this compound are versatile intermediates. The aldehyde functionality can be readily transformed into a wide range of other functional groups, providing access to a diverse array of complex molecules. For instance, it can undergo Wittig reactions to form alkenes, reductive amination to produce amines, or oxidation to yield carboxylic acids, paving the way for the synthesis of novel pharmaceutical candidates and functional materials.[2][13]

References

Application Notes & Protocols: 2-Iodo-6-methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the strategic use of 2-iodo-6-methoxybenzaldehyde as a pivotal precursor for the synthesis of diverse and complex heterocyclic scaffolds. We delve into the unique reactivity conferred by its trifunctional nature—an aldehyde, an aryl iodide, and a methoxy group—and provide field-proven, step-by-step protocols for the construction of high-value heterocyclic systems, including dibenzofurans, carbazoles, and benzofurans. The narrative emphasizes the causality behind experimental choices, mechanistic insights, and process optimization, grounding all claims in authoritative literature.

The Strategic Advantage of this compound

This compound is a powerful and versatile starting material in modern organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups, strategically positioned on the aromatic ring.

  • Aryl Iodide: The carbon-iodine bond is the primary reactive site for a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] The high reactivity of the aryl iodide facilitates bond formation under relatively mild conditions.

  • Aldehyde: The formyl group serves as a versatile handle for condensation reactions, cyclizations, and further functional group transformations. It is essential for building the second or third ring in fused heterocyclic systems.

  • Methoxy Group: The ortho-methoxy group exerts a significant electronic and steric influence. It can direct metallation, influence the regioselectivity of reactions, and can be demethylated to a phenol, providing another point for diversification or intramolecular cyclization.

This unique combination allows for sequential, one-pot, or tandem reactions that rapidly build molecular complexity from a simple, commercially available precursor.

G precursor This compound iodide Aryl Iodide (C-I) precursor->iodide aldehyde Aldehyde (-CHO) precursor->aldehyde methoxy Methoxy (-OCH3) precursor->methoxy cc_coupling C-C & C-N Cross-Coupling iodide->cc_coupling cyclization Condensation & Cyclization aldehyde->cyclization modification Electronic Influence & O-Demethylation methoxy->modification

Caption: Orthogonal reactivity of this compound.

Synthesis of Dibenzofurans via Sequential O-Arylation and Intramolecular C-H Activation

Dibenzofurans are core structures in numerous pharmaceuticals and natural products, exhibiting a range of biological activities.[2][3] A highly efficient strategy to construct this scaffold involves an initial intermolecular C-O bond formation followed by a palladium-catalyzed intramolecular C-C bond formation.[3][4]

Synthetic Strategy Overview

The synthesis begins with a nucleophilic aromatic substitution (Ullmann condensation) or Buchwald-Hartwig O-arylation to form a diaryl ether intermediate. The key step is the subsequent intramolecular direct arylation or C-H activation, which closes the furan ring.[2][4] The ortho-iodide on the benzaldehyde ring is critical for this cyclization.

G cluster_0 Synthetic Workflow: Dibenzofurans A 2-Iodo-6-methoxy- benzaldehyde C Diaryl Ether Intermediate A->C Ullmann or Buchwald-Hartwig O-Arylation B + Phenol Derivative B->C D Dibenzofuran Product C->D Pd-Catalyzed Intramolecular C-H Activation

Caption: Workflow for dibenzofuran synthesis.

Protocol: Synthesis of a Substituted Dibenzofuran

This protocol describes the synthesis of a dibenzofuran derivative in a two-step, one-pot procedure.

Step 1: O-Arylation (Formation of Diaryl Ether)

  • Reagents & Setup:

    • To a flame-dried 50 mL Schlenk flask, add this compound (1.0 mmol, 276 mg), the desired phenol derivative (e.g., 4-methylphenol, 1.2 mmol, 130 mg), copper(I) iodide (CuI, 0.1 mmol, 19 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

    • Evacuate and backfill the flask with argon three times.

    • Add 10 mL of anhydrous dimethylformamide (DMF).

  • Reaction:

    • Stir the mixture at 120 °C for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting benzaldehyde is consumed.

    • Cool the reaction mixture to room temperature. The crude diaryl ether intermediate is used directly in the next step.

Step 2: Intramolecular C-H Activation/Cyclization

  • Reagents & Setup:

    • To the cooled reaction mixture from Step 1, add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg) and triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg).

    • Add cesium carbonate (Cs₂CO₃, 2.5 mmol, 814 mg).

  • Reaction & Work-up:

    • Heat the reaction mixture to 140 °C and stir for 24 hours under the argon atmosphere.

    • After cooling, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure dibenzofuran derivative.

Mechanistic Considerations & Optimization
  • Causality of Reagent Choice: The use of a palladium catalyst in the second step is crucial for activating the C-H bond on the phenol ring for the intramolecular cyclization.[4] Cs₂CO₃ is often a superior base for this step, promoting the C-H activation process.

  • Trustworthiness: This sequential one-pot protocol is self-validating as the formation of the intermediate can be monitored before proceeding to the more challenging cyclization step. An efficient first step is critical for a high overall yield.

  • Ligand Choice: While PPh₃ is a general-purpose ligand, more challenging substrates may benefit from sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos), which can promote the reductive elimination step and prevent catalyst deactivation.[5]

ParameterConditionRationale
Step 1 Catalyst Copper(I) IodideClassic catalyst for Ullmann-type C-O coupling.
Step 2 Catalyst Pd(OAc)₂ / LigandEssential for C-H activation and C-C bond formation.
Base (Step 1) K₂CO₃Sufficiently strong to deprotonate the phenol.
Base (Step 2) Cs₂CO₃Strong, non-nucleophilic base, effective in C-H functionalization.
Temperature 120-140 °CRequired to overcome activation barriers for both steps.

Synthesis of Carbazoles via Buchwald-Hartwig Amination and Cyclization

Carbazole alkaloids are an important class of nitrogen-containing heterocycles with a wide array of biological activities and applications as organic materials.[6] A powerful approach to substituted carbazoles utilizes a palladium-catalyzed C-N bond formation followed by an intramolecular C-C bond-forming cyclization, a strategy analogous to the dibenzofuran synthesis.[6][7]

Synthetic Strategy Overview

This method involves the Buchwald-Hartwig amination of this compound with a primary aniline.[8] The resulting N,N-diaryl secondary amine intermediate is then subjected to a second palladium-catalyzed reaction that forges the final ring through an intramolecular C-H arylation.[6]

G cluster_1 Synthetic Workflow: Carbazoles A 2-Iodo-6-methoxy- benzaldehyde C N-Aryl Intermediate A->C Buchwald-Hartwig Amination (C-N) B + Aniline Derivative B->C D Carbazole Product C->D Intramolecular C-H Arylation (C-C)

Caption: Workflow for carbazole synthesis.

Protocol: Synthesis of a Substituted Carbazole

Step 1: Buchwald-Hartwig Amination

  • Reagents & Setup:

    • In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 276 mg), the desired aniline (1.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and a suitable phosphine ligand such as Xantphos (0.04 mmol, 23.1 mg).

    • Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

    • Add 8 mL of anhydrous toluene via syringe.

  • Reaction:

    • Seal the tube and heat the mixture at 100 °C for 10-15 hours, or until TLC/LC-MS analysis shows complete consumption of the starting materials.

    • Cool the reaction to room temperature.

Step 2: Intramolecular Cyclization

  • Reagents & Setup:

    • To the crude reaction mixture from Step 1, add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg) and a sterically demanding ligand like tricyclohexylphosphine (PCy₃, 0.1 mmol, 28.0 mg).

    • Add potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg).

  • Reaction & Work-up:

    • Heat the mixture to 110 °C for 24 hours.

    • After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the residue via silica gel chromatography to obtain the target carbazole.

Expertise & Mechanistic Causality
  • Ligand Selection: The choice of ligand is critical for the success of Buchwald-Hartwig aminations.[9] Bidentate ligands like Xantphos are often effective in the initial C-N coupling, while bulky, electron-rich monophosphine ligands like PCy₃ or Buchwald-type ligands are often required for the more difficult C-H activation/cyclization step.[6]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is required for the amination to deprotonate the amine.[8] A weaker base like K₂CO₃ is typically sufficient for the subsequent C-H activation step.

  • Catalyst System Evolution: The development of increasingly sophisticated phosphine ligands has dramatically expanded the scope and efficiency of C-N coupling reactions, allowing for the use of previously challenging substrates.[9][10]

ParameterCondition (Step 1)Condition (Step 2)Rationale
Catalyst Pd₂(dba)₃ / XantphosPd(OAc)₂ / PCy₃Optimized for C-N vs. C-C bond formation.
Base NaOtBuK₂CO₃Strong base needed for amine deprotonation; milder base for C-H activation.
Solvent TolueneTolueneHigh-boiling, aprotic solvent suitable for both steps.
Temperature 100 °C110 °CProvides thermal energy for catalytic turnover and cyclization.

Synthesis of Benzofurans via Sonogashira Coupling and Cyclization

Benzofurans are a privileged scaffold in medicinal chemistry. The Sonogashira coupling provides a powerful and direct method for forming a C(sp²)-C(sp) bond, which is the precursor to the furan ring.[11]

Synthetic Strategy Overview

The strategy involves a palladium/copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The resulting 2-alkynyl-6-methoxybenzaldehyde intermediate can then undergo intramolecular cyclization to form the benzofuran ring. The aldehyde group can be used to further elaborate the B-ring of the heterocycle post-cyclization.

G cluster_2 Synthetic Workflow: Benzofurans A 2-Iodo-6-methoxy- benzaldehyde C 2-Alkynyl Intermediate A->C Sonogashira Coupling B + Terminal Alkyne B->C D Benzofuran Product C->D Intramolecular Cyclization

Caption: Workflow for benzofuran synthesis.

Protocol: Synthesis of a 7-Methoxybenzofuran-4-carbaldehyde
  • Reagents & Setup:

    • To a Schlenk flask, add this compound (1.0 mmol, 276 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and copper(I) iodide (CuI, 0.06 mmol, 11.4 mg).

    • Evacuate and backfill with argon three times.

    • Add anhydrous, degassed triethylamine (TEA, 5 mL) and anhydrous, degassed tetrahydrofuran (THF, 5 mL).

    • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 132 µL) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by the disappearance of the starting iodide via TLC.

  • Work-up of Intermediate (Optional but Recommended):

    • Filter the reaction mixture through Celite to remove the catalyst and ammonium salts, washing with THF.

    • Concentrate the filtrate under reduced pressure. The crude 2-alkynyl intermediate is often pure enough for the next step.

  • Cyclization:

    • Dissolve the crude intermediate in 10 mL of DMF.

    • Add potassium tert-butoxide (KOtBu, 1.5 mmol, 168 mg).

    • Heat the mixture to 80 °C for 4 hours.

  • Final Work-up and Purification:

    • Cool the reaction, add 30 mL of water, and extract with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography on silica gel to afford the substituted benzofuran.

Mechanistic Insights and Trustworthiness
  • Sonogashira Mechanism: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition, transmetalation with a copper-acetylide species, and reductive elimination. The copper cycle facilitates the formation of the reactive copper-acetylide.

  • Cyclization Step: The cyclization is typically a 5-endo-dig cyclization. The methoxy group is demethylated in situ by the strong base at elevated temperatures, forming a phenoxide which then attacks the alkyne to close the ring. Alternatively, other electrophilic cyclization pathways can be employed.

  • Process Validation: The success of this protocol is validated by isolating and characterizing the Sonogashira coupling product before proceeding with the cyclization. This allows for optimization of each step independently. A copper-free Sonogashira variant can be employed to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.

ParameterConditionRationale
Coupling Catalyst PdCl₂(PPh₃)₂ / CuIStandard, reliable system for Sonogashira reactions.[11]
Base (Coupling) Triethylamine (TEA)Acts as both a base and a solvent.
Cyclization Reagent KOtBuStrong base to promote intramolecular nucleophilic attack.
Temperature RT (Coupling), 80 °C (Cyclization)Mild conditions for coupling; heating required for cyclization.

References

Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] This powerful transformation has found extensive application in the pharmaceutical and materials science industries for the construction of complex molecular architectures from readily available precursors.[1] The reaction's tolerance of a wide array of functional groups, including aldehydes, esters, and ethers, further underscores its synthetic utility.[2]

This guide provides a detailed technical overview and actionable protocols for the Heck reaction of a sterically demanding and electronically distinct substrate: 2-iodo-6-methoxybenzaldehyde. The presence of two ortho-substituents—an iodide and a methoxy group—presents unique challenges and considerations regarding catalyst selection, reaction kinetics, and potential side reactions. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively navigate the intricacies of this specific transformation and adapt the principles to other challenging Heck couplings.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl iodide to a coordinatively unsaturated palladium(0) species, typically generated in situ from a palladium(II) precatalyst. This step forms a square planar arylpalladium(II) complex. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.

  • Olefin Coordination and Insertion (Carbopalladation): The alkene substrate then coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. The regioselectivity of this insertion is primarily governed by steric factors, with the aryl group typically adding to the less substituted carbon of the alkene double bond.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the σ-alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (β-position). A syn-β-hydride elimination then occurs, where the palladium and the hydrogen are eliminated from the same side of the molecule, to form the substituted alkene product and a hydridopalladium(II) species.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydridopalladium(II) species, typically facilitated by a base present in the reaction mixture. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)L2(I) ArPd(II)L2(I) Pd(0)L2->ArPd(II)L2(I) Oxidative Addition (Ar-I) Olefin_Complex Olefin_Complex ArPd(II)L2(I)->Olefin_Complex Olefin Coordination Alkyl_Pd(II) Alkyl_Pd(II) Olefin_Complex->Alkyl_Pd(II) Migratory Insertion Product_Complex Product_Complex Alkyl_Pd(II)->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base, -HI)

Figure 1: The catalytic cycle of the Palladium-catalyzed Heck reaction.

Experimental Protocol: Heck Reaction of this compound with an Alkene

This protocol provides a general starting point for the Heck reaction of this compound with a generic monosubstituted alkene (e.g., styrene or an acrylate). Due to the steric hindrance of the substrate, optimization of the ligand, base, and temperature may be necessary to achieve high yields.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Alkene (e.g., Styrene)≥99%Commercially AvailableRemove inhibitor before use if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst.
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Commercially AvailableAir-sensitive ligand, handle under inert gas.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableUse freshly distilled or from a sealed bottle.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle or freshly dried.
Diethyl EtherAnhydrousCommercially AvailableFor workup.
Saturated aq. NH₄ClPrepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Schlenk flask or sealed reaction tube
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dry glassware under vacuum or in an oven. B Prepare inert atmosphere in the reaction vessel. A->B C Add this compound, Pd(OAc)₂, and P(o-tol)₃ to the flask. B->C D Evacuate and backfill with inert gas (3x). C->D E Add anhydrous DMF, alkene, and Et₃N via syringe. D->E F Heat the reaction mixture with stirring. E->F G Cool the reaction to room temperature. F->G H Dilute with diethyl ether and wash with sat. aq. NH₄Cl. G->H I Separate aqueous layer and extract with diethyl ether. H->I J Combine organic layers, wash with brine, and dry over MgSO₄. I->J K Filter and concentrate the solvent in vacuo. J->K L Purify the crude product by column chromatography. K->L

Figure 2: Experimental workflow for the Heck reaction.
  • Preparation of the Reaction Vessel: A Schlenk flask or a sealed reaction tube equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Addition of Solid Reagents: To the reaction vessel, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%). The use of a slightly bulkier phosphine ligand like tri(o-tolyl)phosphine can be beneficial for sterically hindered substrates.

  • Inert Atmosphere: The vessel is then evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.

  • Addition of Liquid Reagents: Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added via syringe, followed by the alkene (1.2 mmol, 1.2 equiv) and triethylamine (2.0 mmol, 2.0 equiv). The reaction mixture is stirred to ensure homogeneity.

  • Reaction: The reaction vessel is placed in a preheated oil bath at 100-120 °C and stirred vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with diethyl ether (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Extraction and Drying: The aqueous layer is separated and extracted with diethyl ether (2 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 2-alkenyl-6-methoxybenzaldehyde.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion - Inactive catalyst- Insufficient temperature- Steric hindrance- Use a fresh batch of palladium precatalyst and ligand.- Increase the reaction temperature in 10 °C increments.- Screen alternative phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.- Consider using a more reactive palladium(0) source like Pd(PPh₃)₄.
Formation of side products - Aldehyde decomposition at high temperatures- Double bond isomerization- Lower the reaction temperature and extend the reaction time.- Screen different bases; inorganic bases like K₂CO₃ or NaOAc may be milder.[3]
Poor regioselectivity - Electronic effects of the alkene substituent- For electron-rich alkenes, regioselectivity can be challenging. Consider using a different catalyst system or protecting the aldehyde if it's suspected to interfere.
Dehalogenation of the starting material - Presence of a hydride source- Ensure anhydrous conditions. The base can sometimes act as a hydride source; screening different bases may mitigate this.

Conclusion

The palladium-catalyzed Heck reaction of this compound offers a viable route to highly functionalized benzaldehyde derivatives, which are valuable intermediates in medicinal chemistry and materials science. While the steric hindrance posed by the ortho-substituents requires careful consideration of the reaction parameters, the protocol outlined in this guide provides a robust starting point for successful implementation. Through systematic optimization of the catalyst, ligand, base, and temperature, researchers can achieve high yields of the desired products and further expand the synthetic utility of this powerful cross-coupling reaction.

References

Introduction: The Strategic Importance of Biaryl Motifs and the Role of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Biaryl Scaffolds Utilizing 2-Iodo-6-methoxybenzaldehyde

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1][2] These motifs, characterized by two directly connected aromatic rings, are found in a remarkable number of pharmaceuticals, including anti-inflammatory, antihypertensive, and antiviral drugs.[3][4] Their rigid, well-defined three-dimensional structure allows them to serve as privileged scaffolds, facilitating high-affinity interactions with biological targets.[1]

Traditionally, the synthesis of biaryls relied on methods requiring harsh conditions or pre-functionalized arenes, which limited their accessibility and scope.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized the field by offering a robust, versatile, and highly functional-group-tolerant method for constructing C(sp²)–C(sp²) bonds.[4][5]

This guide focuses on the use of this compound as a key building block in biaryl synthesis. This substrate is particularly valuable as the resulting biaryl product contains both an aldehyde and a methoxy group. The aldehyde serves as a versatile synthetic handle for subsequent transformations (e.g., reductive amination, oxidation to a carboxylic acid, or Wittig reactions), while the ortho-methoxy group can influence the conformation of the biaryl system and its binding properties. However, the very substitution pattern that makes this molecule attractive also presents distinct synthetic challenges, namely steric hindrance, which necessitates carefully optimized reaction protocols.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[6][7] The reaction's success hinges on a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][8]

  • Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, typically coordinated to phosphine ligands. This complex inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Palladium(II) intermediate.[5][9]

  • Transmetalation : The aryl group from the organoboron reagent is transferred to the Palladium(II) center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and displacing the halide from the palladium.[6][7]

  • Reductive Elimination : The two aryl groups on the Palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂-I (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination biaryl Ar-Ar' (Product) pdiib->biaryl aryl_halide Ar-I (this compound) aryl_halide->pdiia boronic_acid Ar'-B(OH)₂ boronic_acid->pdiia base Base (e.g., K₂CO₃) base->pdiia borate_salt [B(OH)₃X]⁻ halide_salt I⁻

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Suzuki-Miyaura Coupling of this compound

This section provides a detailed protocol for the synthesis of a biaryl compound via the coupling of this compound with a generic arylboronic acid.

Scientific Rationale and Key Considerations
  • Substrate Challenge : The primary challenge with this compound is the steric hindrance imposed by the ortho-methoxy group. This bulk can slow down both the oxidative addition and, more significantly, the final reductive elimination step.[10]

  • Catalyst & Ligand Selection : To overcome steric hindrance, highly active catalyst systems are required. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos (L7 in some literature), are exceptionally effective.[10] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition, and they accelerate the rate-limiting reductive elimination from the sterically crowded intermediate.[10][11] A common palladium source is Pd(OAc)₂ or a pre-formed catalyst like SPhos Pd G3.

  • Base and Solvent : The choice of base is critical for activating the boronic acid.[7] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[10] A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed to dissolve both the organic substrates and the inorganic base.[6][9]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions for this transformation. Researchers should note that optimization may be required for different arylboronic acid coupling partners.

ParameterRecommended ValueRationale
Aryl Halide This compound1.0 equivalent
Arylboronic Acid Substituted or unsubstituted1.2–1.5 equivalents
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃1–3 mol%
Ligand SPhos or similar biarylphosphine2–6 mol%
Base K₃PO₄ or K₂CO₃2.0–3.0 equivalents
Solvent System 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Facilitates dissolution of all components.[6]
Temperature 80–100 °CProvides thermal energy to overcome activation barriers.[6]
Reaction Time 12–24 hoursMonitor by TLC or GC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.
Detailed Step-by-Step Experimental Protocol

Materials & Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Ethyl acetate, brine, anhydrous magnesium sulfate (for work-up)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Catalyst Preparation : In a separate small vial, briefly mix the palladium(II) acetate (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration of the limiting reagent). The solvent should be deoxygenated by bubbling with an inert gas for at least 30 minutes prior to use.

  • Inerting the Headspace : Evacuate and backfill the Schlenk flask with the inert gas three times to ensure all oxygen is removed.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring : The reaction's progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Charge Schlenk Flask (Aryl Iodide, Boronic Acid, Base) B 2. Add Catalyst System (Pd Source + Ligand) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Evacuate & Backfill (3x with N₂/Ar) C->D Seal Flask E 5. Heat & Stir (e.g., 90 °C, 18h) D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool & Quench (Add EtOAc & Water) F->G Reaction Complete H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable strategy for the synthesis of complex biaryl compounds from this compound. While the ortho-substitution pattern presents a steric challenge, the use of modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands allows for efficient bond formation under relatively mild conditions. The resulting ortho-methoxy, ortho'-aldehyde biaryl products are highly valuable intermediates, poised for further elaboration in the development of novel therapeutics and functional materials.

References

The Strategic Utility of 2-Iodo-6-methoxybenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Untapped Potential

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 2-Iodo-6-methoxybenzaldehyde emerges as a highly versatile and strategically functionalized scaffold for the medicinal chemist. Its unique trifecta of reactive sites—the aldehyde, the ortho-iodide, and the ortho-methoxy group—offers a powerful toolkit for the synthesis of complex heterocyclic systems and densely functionalized bioactive molecules.

The aldehyde functionality serves as a classical handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations to form chalcones and other key intermediates. The ortho-iodide is arguably its most valuable feature, providing a prime site for modern palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.[1][2] The ortho-methoxy group, while seemingly simple, exerts a significant electronic influence on the reactivity of the aromatic ring and can act as a steric director. Furthermore, it can be a crucial pharmacophoric element or be readily demethylated to a hydroxyl group, which can participate in hydrogen bonding with biological targets or serve as a point for further derivatization.

This guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for key synthetic transformations and insights into its strategic use in the design of potential therapeutic agents.

Core Applications in Medicinal Chemistry: Constructing Complexity from a Simple Aldehyde

The true power of this compound lies in its ability to serve as a linchpin in the assembly of privileged heterocyclic scaffolds known to be central to the activity of numerous approved drugs and clinical candidates.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and broader substrate scope.[1] This makes this compound an excellent substrate for cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp2)-C(sp2) bonds, a common motif in kinase inhibitors and other targeted therapies.[2] The coupling of this compound with various boronic acids or esters can rapidly generate a library of 2-aryl-6-methoxybenzaldehydes, which can then be further elaborated.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 2-aryl-6-methoxybenzaldehyde derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting the System: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-methoxybenzaldehyde.

Causality Behind Choices:

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.

  • Base: Crucial for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

The Sonogashira reaction provides a powerful means to install an alkyne moiety, a versatile functional group that can be further transformed or act as a rigid linker in a drug molecule.[1][5] The resulting 2-alkynyl-6-methoxybenzaldehydes are valuable intermediates for the synthesis of various heterocycles, including isoquinolines.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

Objective: To synthesize a 2-alkynyl-6-methoxybenzaldehyde derivative via a palladium/copper co-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Inerting the System: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent and the amine base. Stir for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Causality Behind Choices:

  • Copper(I) Co-catalyst: Facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Amine Base: Acts as both a base to deprotonate the alkyne and as a solvent. It also scavenges the HI produced during the reaction.

Synthesis of Privileged Scaffolds: Building the Core of Bioactive Molecules

The strategic placement of the iodo and aldehyde groups in this compound makes it an ideal precursor for intramolecular cyclization and annulation reactions to form key heterocyclic systems.

The isoquinoline framework is a common feature in many natural products and synthetic drugs, exhibiting a wide range of biological activities.[2] A powerful method for their synthesis involves a palladium-catalyzed coupling of an ortho-iodobenzaldehyde with a terminal alkyne, followed by a cyclization with an amine source.

Protocol 3: One-Pot Synthesis of a Substituted Isoquinoline

Objective: To synthesize a 1-substituted-5-methoxyisoquinoline in a one-pot, two-step sequence from this compound.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.1 eq.)

  • PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)

  • Triethylamine (TEA)

  • Ammonium acetate or a primary amine

  • Solvent (e.g., DMF)

Step-by-Step Methodology:

  • Sonogashira Coupling (Step 1): In a sealed tube, combine this compound, PdCl₂(PPh₃)₂, CuI, and TEA in DMF. Add the terminal alkyne and heat the mixture at 60-80 °C until the starting aldehyde is consumed (monitored by TLC).

  • Imino-annulation (Step 2): To the cooled reaction mixture from Step 1, add ammonium acetate (5-10 eq.). Reseal the tube and heat at 100-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography to afford the desired isoquinoline.

Causality Behind Choices:

  • One-Pot Procedure: This approach improves efficiency by avoiding the isolation and purification of the intermediate alkynyl benzaldehyde, saving time and resources.

  • Ammonium Acetate: Serves as the nitrogen source for the formation of the isoquinoline ring through an in-situ imine formation and subsequent cyclization.

Data Presentation and Visualization

Table 1: Representative Reaction Conditions for Cross-Coupling of this compound
Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95
Sonogashira PdCl₂(PPh₃)₂ / CuITEATHF5080-98

Yields are generalized and highly dependent on the specific coupling partners.

Diagrams

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-I->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Sonogashira_Workflow cluster_flask One-Pot Reaction Vessel Start This compound + Terminal Alkyne Step1 Sonogashira Coupling (Pd/Cu, Base, 60-80 °C) Start->Step1 Intermediate 2-Alkynyl-6-methoxybenzaldehyde (in situ) Step1->Intermediate Step2 Add NH4OAc Heat to 100-120 °C Intermediate->Step2 Product Substituted Isoquinoline Step2->Product caption Workflow for One-Pot Isoquinoline Synthesis.

Caption: Workflow for One-Pot Isoquinoline Synthesis.

Conclusion and Future Outlook

This compound represents a cornerstone building block for the synthesis of medicinally relevant compounds. Its strategically positioned functional groups allow for the rapid and efficient construction of diverse molecular scaffolds through well-established and robust synthetic methodologies. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to unlock the full potential of this versatile intermediate. Future applications will undoubtedly see its incorporation into automated synthesis platforms for the generation of large compound libraries, accelerating the discovery of next-generation therapeutics, particularly in the areas of oncology and neurodegenerative diseases where scaffolds like isoquinolines and complex biaryls are of paramount importance.

References

Formylation of Substituted Iodoanisoles via Organolithium Intermediates: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This application note provides a comprehensive and detailed experimental procedure for the formylation of substituted iodoanisoles. Formylated aromatic compounds, such as iodobenzaldehydes, are crucial building blocks in organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2][3] This guide focuses on a robust and widely applicable method involving lithium-halogen exchange to generate an aryllithium intermediate, which is subsequently quenched with a suitable formylating agent.[4][5] We delve into the critical experimental parameters, safety considerations for handling pyrophoric reagents, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Synthetic Value of Formylated Iodoanisoles

Aromatic aldehydes are pivotal intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both an aldehyde and an iodine substituent on an anisole scaffold offers significant synthetic versatility. The aldehyde group serves as a handle for various transformations such as Wittig reactions, aldol condensations, and reductive aminations, enabling carbon-carbon and carbon-nitrogen bond formation.[2] Simultaneously, the iodo group is an excellent precursor for transition-metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, alkynyl, and vinyl moieties.[3]

This dual functionality makes formylated iodoanisoles highly sought-after building blocks. This protocol details a reliable method for their synthesis via a metal-halogen exchange reaction, a powerful strategy for the regioselective preparation of organometallic reagents from aryl halides.[4][6]

Reaction Principle and Mechanism

The core of this procedure lies in the lithium-halogen exchange reaction, where an organolithium reagent, typically n-butyllithium (n-BuLi), reacts with a substituted iodoanisole.[5][6] This exchange is favorable due to the greater stability of the resulting aryllithium species compared to the starting alkyllithium reagent. The rate of halogen exchange generally follows the trend I > Br > Cl, making iodoarenes ideal substrates.[6]

Once the aryllithium intermediate is formed, it acts as a potent nucleophile and reacts with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the formyl group.[4][5] The reaction is then quenched with an aqueous acid solution to hydrolyze the intermediate and yield the desired aldehyde.

Mechanism Overview:

  • Lithium-Halogen Exchange: The organolithium reagent (n-BuLi) attacks the iodine atom of the substituted iodoanisole, leading to the formation of the corresponding aryllithium species and n-butyl iodide.

  • Nucleophilic Attack: The newly formed aryllithium attacks the electrophilic carbonyl carbon of DMF.

  • Hydrolysis: Aqueous workup protonates the resulting tetrahedral intermediate, which then eliminates dimethylamine to afford the final aldehyde product.

formylation_mechanism Iodoanisole Substituted Iodoanisole r1 Iodoanisole->r1 nBuLi n-BuLi nBuLi->r1 DMF DMF r2 DMF->r2 H3O H₃O⁺ (Workup) r3 H3O->r3 Aryllithium Aryllithium Intermediate Aryllithium->r2 Tetrahedral_Intermediate Tetrahedral Intermediate Tetrahedral_Intermediate->r3 Aldehyde Formylated Iodoanisole nBuI n-BuI LiX Li⁺ salts Dimethylamine Dimethylamine r1->Aryllithium r1->nBuI r2->Tetrahedral_Intermediate r3->Aldehyde r3->LiX r3->Dimethylamine

Caption: Reaction mechanism for the formylation of iodoanisoles.

Materials and Reagents

Material/ReagentGradeSupplierNotes
Substituted IodoanisoleReagentSigma-Aldrich, TCIEnsure dryness before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich, AcrosPyrophoric reagent. Handle with extreme care under inert atmosphere.[7][8][9]
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich, AcrosStore over molecular sieves.
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich, AcrosFreshly distilled from sodium/benzophenone is recommended.
Diethyl ether (Et₂O)AnhydrousSigma-Aldrich, Acros
Hydrochloric Acid (HCl)1 M aqueous solutionFisher ScientificFor reaction quench.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFisher ScientificFor neutralization.
Saturated Sodium Chloride (Brine)Aqueous solutionFisher ScientificFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentFisher ScientificFor drying organic layers.
Nitrogen (N₂) or Argon (Ar)High purityLocal supplierFor maintaining an inert atmosphere.

Experimental Protocol

4.1. Safety Precautions

  • Organolithium reagents like n-BuLi are highly reactive and pyrophoric. They can ignite spontaneously on contact with air or moisture.[7][8] All manipulations must be performed under a strict inert atmosphere (N₂ or Ar) using Schlenk line techniques or in a glovebox.[9][10]

  • Always wear appropriate Personal Protective Equipment (PPE): a flame-resistant lab coat, safety goggles, and a face shield.[7][11] Nitrile gloves may be worn, but consider double-gloving or using more robust gloves like neoprene for extended handling.[9][11]

  • Work in a clean, uncluttered fume hood. Keep combustible materials away from the reaction setup.[11]

  • Have a Class D fire extinguisher readily accessible. Do not use water or carbon dioxide extinguishers on organolithium fires.[7][9]

  • Never work alone when handling pyrophoric reagents. [7][10]

4.2. Reaction Setup

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble and flame-dry glassware under vacuum. B 2. Backfill with inert gas (N₂ or Ar). A->B C 3. Add substituted iodoanisole and anhydrous THF via syringe. B->C D 4. Cool reaction mixture to -78 °C (dry ice/acetone bath). C->D E 5. Slowly add n-BuLi dropwise via syringe. D->E F 6. Stir for 30-60 minutes at -78 °C. E->F G 7. Add anhydrous DMF dropwise. F->G H 8. Stir for 1-2 hours, allowing to warm to room temperature. G->H I 9. Quench with 1 M HCl at 0 °C. H->I J 10. Extract with diethyl ether. I->J K 11. Wash organic layer with NaHCO₃ and brine. J->K L 12. Dry over MgSO₄, filter, and concentrate. K->L M 13. Purify by column chromatography or recrystallization. L->M

Caption: Step-by-step experimental workflow for formylation.

4.3. Detailed Procedure

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[8]

  • Reaction Initiation: To the flask, add the substituted iodoanisole (1.0 eq) and anhydrous THF (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. Maintain the temperature below -70 °C during the addition. A color change is often observed.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Formylation: Add anhydrous DMF (1.5-2.0 eq) dropwise via syringe, again keeping the internal temperature below -70 °C.

  • Warming: After the addition of DMF is complete, continue stirring at -78 °C for another 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C with an ice bath and slowly quench by adding 1 M HCl. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure formylated iodoanisole.

Results and Discussion

5.1. Expected Yields and Purity

Yields for this reaction are typically in the range of 60-90%, depending on the specific substrate and the purity of the reagents. The purity of the final product can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

5.2. Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low or no product yield Incomplete lithium-halogen exchange; wet reagents or glassware; inactive n-BuLi.Ensure all reagents and solvents are anhydrous. Use freshly titrated n-BuLi. Flame-dry glassware thoroughly.
Formation of side products (e.g., biphenyls) Reaction temperature too high during n-BuLi addition or warming.Maintain a low temperature (-78 °C) during the addition of n-BuLi and DMF.
Incomplete reaction Insufficient reaction time or stoichiometry of reagents.Increase stirring time after n-BuLi addition. Use a slight excess of n-BuLi (1.1-1.2 eq).

Conclusion

The formylation of substituted iodoanisoles via lithium-halogen exchange is a highly effective and versatile method for synthesizing valuable synthetic intermediates. Adherence to strict anhydrous and inert conditions, coupled with careful temperature control, is paramount for achieving high yields and purity. The safety protocols outlined in this guide must be followed diligently due to the pyrophoric nature of the organolithium reagents involved. This robust procedure provides a reliable pathway for accessing a wide range of functionalized aromatic aldehydes for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iodo-6-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this key aromatic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you optimize your reaction yield and purity.

Introduction: The Strategic Importance of Directed ortho-Metalation

The synthesis of this compound from 3-methoxybenzaldehyde[1] presents a classic challenge in regioselectivity. Direct electrophilic iodination is often unselective, as the methoxy group directs to the ortho and para positions, while the aldehyde group directs meta. This would result in a complex mixture of isomers.

The most robust and regioselective strategy to achieve the desired 2-iodo isomer is Directed ortho-Metalation (DoM) .[2] This powerful technique utilizes an organolithium reagent to deprotonate the most acidic proton on the aromatic ring, a process directed by a coordinating functional group—in this case, the methoxy group.[3][4] The resulting aryllithium intermediate is then trapped with an electrophile (iodine) to exclusively form the 2-substituted product. This guide focuses on the successful execution and troubleshooting of the DoM pathway.

Core Protocol: Directed ortho-Metalation of 3-Methoxybenzaldehyde

This protocol outlines a standard lab-scale procedure. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and properly dried glassware.

Reaction Scheme:

(Self-generated image, not from search results)

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Dissolve 3-methoxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1–1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1-2 hours.

  • Iodination (Quench): Prepare a solution of iodine (I₂, 1.2–1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium mixture at -78 °C. The color of the iodine solution will dissipate upon addition. Continue stirring at -78 °C for an additional 1-2 hours after the addition is complete.

  • Workup:

    • Slowly quench the reaction at -78 °C by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Q1: My final yield is disappointingly low (<50%). What are the most common culprits?

A1: Low yield in a DoM reaction is a frequent issue stemming from several potential sources. Systematically investigating the following points is crucial:

  • Inactive Organolithium Reagent: n-BuLi is highly reactive and degrades upon exposure to moisture or air. Always use a freshly opened bottle or titrate the solution before use to determine its exact molarity. An insufficient amount of active base will lead to incomplete lithiation.

  • Presence of Water: The aryllithium intermediate is an extremely strong base and will be instantly quenched by any protic source, including residual water in the solvent, on the glassware, or in the starting material. Ensure all glassware is flame- or oven-dried and that solvents are truly anhydrous.

  • Suboptimal Reaction Temperature: The aryllithium intermediate can be unstable at higher temperatures. Maintaining a temperature of -78 °C throughout the lithiation and quenching steps is critical to prevent decomposition and side reactions.[5]

  • Inefficient Quench: If the iodine solution is added too quickly or if it is not in sufficient excess, some of the aryllithium may not be trapped, leading to protonation during workup and recovery of the starting material.

G

Q2: My NMR spectrum shows a byproduct consistent with the addition of a butyl group to the aldehyde. How can I prevent this?

A2: This is a classic competing reaction where the n-BuLi acts as a nucleophile, attacking the electrophilic aldehyde carbonyl, instead of acting as a base to deprotonate the ring. To minimize this:

  • Maintain Low Temperature: Nucleophilic addition to the aldehyde is more competitive at higher temperatures. Strict adherence to -78 °C is your best defense.

  • Slow Addition of n-BuLi: Adding the base slowly and dropwise into a well-stirred solution ensures it is consumed by the faster deprotonation reaction before it can accumulate and react as a nucleophile.

  • Consider an Alternative Base: While more complex to prepare or handle, a bulkier, less nucleophilic base like lithium diisopropylamide (LDA) can favor deprotonation over nucleophilic addition. However, optimizing conditions with n-BuLi is typically sufficient.

Q3: During purification, I have a persistent purple or brown color in my organic layers that co-elutes on the column. What is this and how do I remove it?

A3: This coloration is almost certainly due to residual elemental iodine (I₂). While a sodium thiosulfate wash is standard, sometimes it is not completely effective, especially if the iodine is trapped in the crude solid.

Solution: During the aqueous workup, be vigorous. Wash the organic layer multiple times with a saturated Na₂S₂O₃ solution until the organic layer is completely colorless.[6] If the color persists after concentration, you can re-dissolve the crude material in a solvent like diethyl ether and repeat the thiosulfate wash before attempting chromatography again.

Q4: My final product appears pure by NMR initially, but after storage, I see a new peak corresponding to the starting material, 3-methoxybenzaldehyde. What is happening?

A4: You are observing de-iodination, a common degradation pathway for iodoarenes.[6] The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved, particularly when exposed to light or trace amounts of acid or radical initiators.

Mitigation Strategies:

  • Storage: Store the purified product in a dark, airtight container (amber vial) under an inert atmosphere if possible. Storing it in a freezer at -20 °C will significantly slow decomposition.

  • Purity: Ensure the final product is free of acidic or metallic impurities from the reaction or purification, as these can catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is Directed ortho-Metalation (DoM) the superior method?

A1: DoM provides exceptional regiocontrol. The methoxy group acts as a "directing metalation group" (DMG).[2] Its oxygen atom coordinates to the lithium ion of the organolithium base, holding it in proximity to the C2 proton.[4] This complex-induced proximity effect dramatically lowers the activation energy for deprotonation at the ortho position compared to any other position on the ring, leading to a single, predictable aryllithium intermediate and, consequently, a single iodinated product.[3][4]

G

Q2: Can I use other organolithium bases like sec-BuLi or tert--BuLi?

A2: Yes, but with important considerations. sec-Butyllithium (s-BuLi) and tert-butyllithium (t-BuLi) are stronger bases than n-BuLi and can sometimes lead to faster or more complete lithiation, especially with less activated substrates. However, they are also more sterically hindered and can be more prone to side reactions if not handled carefully. For this specific transformation, n-BuLi is generally sufficient and more commonly used.

Q3: What is the role of additives like TMEDA?

A3: N,N,N′,N′-Tetramethylethylenediamine (TMEDA) is often used as an additive in lithiation reactions. Organolithium reagents exist as aggregates in solution (e.g., tetramers or hexamers).[4][7] TMEDA, a bidentate Lewis base, chelates to the lithium ions, breaking up these aggregates.[4] This deaggregation increases the basicity and reactivity of the organolithium species, often leading to faster and more efficient deprotonation at lower temperatures or with weaker directing groups. While not always strictly necessary for a highly activated substrate like this, its inclusion can improve reaction rates and yields.

Q4: Are there alternative iodinating agents besides molecular iodine (I₂)?

A4: Yes, several other electrophilic iodine sources can be used to quench the aryllithium intermediate. Common alternatives include 1,2-diiodoethane or iodotrifluoromethane. Molecular iodine is the most common and cost-effective choice. It is crucial to use an anhydrous source of the iodinating agent to avoid quenching the aryllithium intermediate.

Q5: How can I definitively confirm the product is the 2-iodo isomer and not another regioisomer?

A5: ¹H NMR spectroscopy is the most powerful tool for this. The aldehyde proton (-CHO) will typically appear as a singlet around 10 ppm. The aromatic protons will provide the key information. In the 2-iodo product, you would expect to see three distinct aromatic protons, often as a triplet and two doublets (or more complex splitting depending on the coupling constants). The key confirmation comes from 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can show through-space correlation between the aldehyde proton and the methoxy protons, confirming their adjacent (ortho) relationship.

Data Summary Table

The following table summarizes key parameters and their expected impact on the synthesis.

ParameterStandard ConditionVariationRationale & Expected Outcome
Base n-BuLi (1.1 eq)s-BuLi (1.1 eq)Stronger base may accelerate lithiation but increases risk of side reactions. Potentially higher yield if lithiation is slow.
Temperature -78 °C-40 °CHigher temperature significantly increases the rate of nucleophilic attack on the aldehyde and decomposition of the aryllithium. Strongly discouraged.
Additive NoneTMEDA (1.2 eq)Breaks up BuLi aggregates, increasing basicity. Can lead to faster, more complete lithiation and potentially higher yields.[4]
Iodine Source I₂ (1.2 eq)C₂H₄I₂ (1.2 eq)Both are effective electrophilic iodine sources. I₂ is more common and economical. No significant change in yield expected.

References

Technical Support Center: Suzuki Coupling of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of 2-iodo-6-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique substitution pattern of this substrate, featuring a sterically demanding ortho-iodo group adjacent to a coordinating ortho-methoxy group and an electron-withdrawing ortho-aldehyde, presents a distinct set of challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate common byproducts and optimize your reaction outcomes.

Understanding the Challenges: The Impact of ortho-Substituents

The Suzuki coupling of this compound is a sterically hindered reaction. The presence of two ortho-substituents flanking the reactive C-I bond significantly impacts the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the electronic properties of the methoxy (electron-donating) and aldehyde (electron-withdrawing) groups can influence the reactivity of the aryl iodide and the stability of intermediates.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and gives low conversion to the desired product. What are the likely causes?

A1: Low conversion in the Suzuki coupling of this compound is often a consequence of steric hindrance impeding the oxidative addition step. The bulky ortho-substituents can hinder the approach of the palladium catalyst to the C-I bond.[1][2]

  • Causality: The rate of oxidative addition is a critical factor for the overall reaction rate. For sterically congested aryl halides, this step often becomes rate-limiting.

  • Troubleshooting:

    • Ligand Selection: Employ bulky, electron-rich monophosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition.

    • Catalyst Precursor: Use a pre-formed, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure a consistent concentration of the active Pd(0) catalyst in the reaction mixture.

    • Temperature: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier for oxidative addition.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often favored by the presence of oxygen or Pd(II) species in the reaction mixture.[4][5]

  • Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules. Inefficient reduction of the Pd(II) precatalyst can also lead to an excess of Pd(II) at the start of the reaction.

  • Troubleshooting:

    • Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

    • Pd(0) Source: Use a Pd(0) source like Pd₂(dba)₃ or ensure efficient in situ reduction of a Pd(II) precatalyst.

    • Base Selection: The choice of base can influence the rate of transmetalation versus homocoupling. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like hydroxides, which can accelerate boronic acid decomposition and homocoupling.

Q3: My main byproduct is 2-methoxybenzaldehyde (protodehalogenation product). What causes this and how can I prevent it?

A3: Protodehalogenation, the replacement of the iodine atom with a hydrogen atom, is a competing pathway that can be significant, especially with electron-rich aryl halides.

  • Causality: This side reaction can occur via several mechanisms, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture. The electron-donating methoxy group in your substrate can make the aryl iodide more susceptible to this pathway.

  • Troubleshooting:

    • Anhydrous Conditions: Use rigorously dried solvents and reagents.

    • Base Choice: Avoid using bases that can generate significant amounts of water, such as hydrated salts. Anhydrous K₃PO₄ or Cs₂CO₃ are often good choices.

    • Ligand Effects: Bulky ligands that accelerate the desired cross-coupling pathway can help to outcompete the protodehalogenation side reaction.[1]

Q4: Can the aldehyde functional group on my substrate interfere with the reaction?

A4: Yes, the aldehyde group can potentially influence the reaction in several ways.

  • Causality: The aldehyde's carbonyl oxygen can coordinate to the palladium center, which may either inhibit the catalyst by forming a stable complex or, in some cases, direct the reactivity.[6] Aldehydes can also undergo side reactions under basic conditions, such as aldol condensation, although this is less common under typical Suzuki conditions.

  • Troubleshooting:

    • Protecting Groups: If significant interference is observed, consider protecting the aldehyde as an acetal. However, this adds extra synthetic steps.

    • Ligand and Condition Optimization: Often, careful selection of the palladium catalyst, ligand, and base can minimize unwanted interactions with the aldehyde group. Using a catalyst system that is highly active for the C-C bond formation will favor the desired reaction pathway.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

Byproduct Structure Common Causes Recommended Mitigation Strategies
Boronic Acid Homocoupling Product Ar-Ar (from boronic acid)- Presence of oxygen- Excess Pd(II) species- Inefficient catalyst activation- Rigorous degassing of solvents and reagents- Use of a Pd(0) source or efficient Pd(II) precatalyst- Employing weaker bases (e.g., K₂CO₃, K₃PO₄)
Protodehalogenation Product 2-Methoxybenzaldehyde- Presence of proton sources (e.g., water)- Electron-rich nature of the aryl iodide- Use of anhydrous solvents and reagents- Employing anhydrous bases- Use of bulky, electron-rich ligands to accelerate cross-coupling
Starting Material Homocoupling (Ullmann-type) Dimer of this compound- High temperatures- Inefficient transmetalation- Lowering reaction temperature if possible- Optimizing the base and solvent to facilitate transmetalation

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in the Suzuki Coupling of this compound

This protocol is a robust starting point for minimizing common byproducts.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.033 mmol, 3.3 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground and dried)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 1 mL of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining anhydrous 1,4-dioxane and the degassed water.

  • Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Pathways

Diagram 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Logic for Byproduct Formation

Troubleshooting_Byproducts cluster_byproducts Observed Byproducts cluster_solutions Potential Solutions Homocoupling Homocoupling Degas Thoroughly Degas Thoroughly Homocoupling->Degas Thoroughly Optimize Base Optimize Base Homocoupling->Optimize Base Protodehalogenation Protodehalogenation Use Anhydrous Conditions Use Anhydrous Conditions Protodehalogenation->Use Anhydrous Conditions Use Bulky Ligands Use Bulky Ligands Protodehalogenation->Use Bulky Ligands

Caption: A decision-making workflow for addressing common byproducts.

References

Purification of crude 2-Iodo-6-methoxybenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to the purification of crude 2-iodo-6-methoxybenzaldehyde by column chromatography. We will move beyond simple protocols to address the nuanced challenges and critical decision-making points you may encounter in the lab.

Technical Support Center: Purifying this compound

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Foundational knowledge and pre-emptive guidance for setting up your purification.

  • Troubleshooting Guide: A problem-oriented section to address specific issues as they arise during your experiment.

Frequently Asked Questions (FAQs)

This section addresses the critical preparatory steps and foundational knowledge required before you even pack your column. A successful purification begins with a solid plan.

Q1: What is the best stationary phase for purifying this compound?

For this particular molecule, standard Silica Gel (60 Å, 230-400 mesh) is the most common and effective choice.[1] The polarity of this compound, derived from its aldehyde and methoxy functional groups, makes it well-suited for normal-phase chromatography, where a polar stationary phase is used with a less polar mobile phase.[2][3] The hydroxyl groups on the surface of the silica gel interact with the polar parts of your molecule, allowing for separation from less polar impurities (which will elute faster) and more polar impurities (which will be retained more strongly).

Q2: How do I select and optimize the right mobile phase (eluent)?

The key to a good separation is selecting a mobile phase that provides an optimal Retention Factor (Rf) for your target compound. This is almost always done using Thin Layer Chromatography (TLC) before running the column.[4]

Step-by-Step Eluent Selection Protocol:

  • Prepare Stock Solutions: Dissolve your crude material in a suitable solvent like dichloromethane or ethyl acetate. Also, prepare a stock solution of a pure standard if available.

  • Choose a Starting Solvent System: For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate .[5]

  • Run Test TLCs: Spot your crude material on a TLC plate and develop it in different solvent ratios. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., 7:1, 5:1, 3:1).

  • Analyze the Results: Your goal is to find a solvent system where the Rf value of this compound is between 0.25 and 0.4 .[6][7] This range typically ensures good separation from impurities without requiring an excessive volume of solvent for elution.[6]

Q3: What is the Retention Factor (Rf) and why is it so important?

The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a chromatography plate.[8] It is calculated by dividing the distance the compound travels from the baseline by the distance the solvent front travels from the baseline.[9][10]

  • Why it's critical: The Rf value from a TLC plate is a direct predictor of the behavior of your compound on a silica gel column.[7] A compound with a high Rf on TLC will move quickly through the column, while a compound with a low Rf will move slowly. By optimizing the Rf before starting the column, you are setting the conditions for a successful separation.

Q4: Should I use the "wet loading" or "dry loading" method to apply my sample to the column?

The choice depends on the solubility of your crude sample in the chosen mobile phase.

  • Wet Loading: In this method, you dissolve the sample in the minimum amount of the mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the column bed.[9] This is suitable for samples that are readily soluble.

  • Dry Loading (Recommended for this compound): If your compound has poor solubility in the eluent, dry loading is preferable to avoid band broadening.[9]

    • Dissolve your crude product in a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to the solution.[9]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this silica-adsorbed sample to the top of your packed column.

This technique ensures that your compound is introduced to the column in a very narrow, concentrated band, leading to sharper peaks and better separation.[9]

Column Chromatography Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Solvent System, Rf = 0.25-0.4) SamplePrep 2. Sample Preparation (Dry Loading Recommended) TLC->SamplePrep ColumnPack 3. Column Packing (Wet or Slurry Method) SamplePrep->ColumnPack Load 4. Load Sample onto Column ColumnPack->Load Elute 5. Elution (Add mobile phase, apply gentle pressure) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate Solvent Pool->Evaporate FinalProduct FinalProduct Evaporate->FinalProduct Pure 2-Iodo-6- methoxybenzaldehyde

Caption: Workflow for purification by column chromatography.

Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems encountered during the purification of this compound.

Problem: My compound isn't moving from the top of the column (Rf ≈ 0).

  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel. Your compound is too strongly adsorbed.

  • Solution: Gradually increase the polarity of your eluent.[11] For a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. For example, if you are using a 9:1 mixture, switch to an 8:1 or 7:1 mixture. It is crucial to change the polarity gradually to avoid cracking the silica bed or causing poor separation.

Problem: My compound is eluting immediately with the solvent front (Rf ≈ 1).

  • Cause: The mobile phase is too polar. It is competing too effectively with your compound for the binding sites on the silica, causing everything to wash through without separation.

  • Solution: Decrease the polarity of your eluent. If you are using a 3:1 hexanes/ethyl acetate mixture, switch to a 5:1 or 7:1 mixture. If your compound is very nonpolar, you may need to use a solvent system like hexanes with a very small amount of a slightly more polar solvent like dichloromethane or toluene.[11]

Problem: I'm getting poor separation. The TLC of my fractions shows overlapping spots.

  • Cause 1: Improper Solvent System. The chosen eluent may not have sufficient selectivity for the compounds in your mixture.

    • Solution: Re-evaluate your TLC analysis. Try a different solvent system. For example, substituting ethyl acetate with a mixture of dichloromethane and methanol, or using toluene as a component, can alter the selectivity and improve separation.

  • Cause 2: Column Overload. You have loaded too much crude material onto the column.

    • Solution: The general rule is to use a silica-to-sample mass ratio of at least 30:1, and preferably 50:1 or higher for difficult separations. If your column is overloaded, you will need to run it again with less material or a larger column.

  • Cause 3: Poor Packing or Loading. An unevenly packed column or a diffuse sample band will lead to broad, overlapping peaks.[9]

    • Solution: Ensure your column is packed homogeneously without any air bubbles or cracks. Use the dry loading method described in the FAQ to ensure a tight initial band.

Problem: The bands on my column are streaking or "tailing".

  • Cause 1: Sample Insolubility. The compound is precipitating at the top of the column as the more polar loading solvent mixes with the less polar mobile phase.

    • Solution: Use the dry loading technique. This is the most effective way to prevent this issue.[9]

  • Cause 2: Acidic Compound on Basic Silica. Standard silica gel is slightly acidic. If your compound or an impurity is acidic, it can interact strongly and irregularly, causing tailing.

    • Solution: While this compound itself is not strongly acidic, some impurities might be. You can try deactivating the silica gel by adding 0.5-1% triethylamine to your mobile phase.[11] However, be aware this will make the eluent significantly more polar.

Problem: The column flow rate is extremely slow or has stopped completely.

  • Cause 1: Fine particles clogging the frit. The silica gel may contain very fine particles that have clogged the porous support at the bottom of the column.

    • Solution: Ensure you are using high-quality silica gel (230-400 mesh). Placing a thin layer of sand at the bottom of the column before packing can help prevent this.

  • Cause 2: Column packed too tightly. Over-compressing the silica can impede solvent flow.

    • Solution: Use the "slurry method" for packing, where silica is mixed with the eluent and poured into the column, allowing it to settle under gravity before applying pressure.

  • Cause 3: Sample Precipitation. The sample may have crystallized within the column matrix, blocking flow.[11]

    • Solution: This is a difficult problem to fix. You may need to try and dissolve the precipitate by switching to a much stronger (more polar) solvent system to wash everything off the column and restart the purification.

Problem: My compound appears to be decomposing on the column.

  • Cause: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to oxidation or other side reactions over long exposure times.

  • Solution 1: Speed up the purification. Use "flash" chromatography by applying gentle pressure (with a pump or inert gas) to increase the flow rate. A faster run time minimizes contact between the compound and the stationary phase.[9]

  • Solution 2: Deactivate the silica. As mentioned for tailing, adding a small amount of a base like triethylamine to the eluent can neutralize the acidic sites on the silica.

  • Solution 3: Switch the stationary phase. If decomposition is severe, consider using a less acidic stationary phase like neutral alumina.[11] However, you will need to re-optimize your solvent system with TLC on alumina plates first.

Data Summary: Eluent Systems

The following table provides starting points for mobile phase selection. The optimal ratio must be determined experimentally via TLC.

Non-Polar ComponentPolar ComponentStarting Ratio (v/v)Expected Result
Hexanes or Pet. EtherEthyl Acetate9:1Good starting point. Increase EtOAc % if Rf is too low.
Hexanes or Pet. EtherDichloromethane5:1Can provide different selectivity. Increase DCM % to increase polarity.
TolueneEthyl Acetate20:1The aromatic nature of toluene can offer unique selectivity for aromatic compounds.

References

Technical Support Center: Optimizing Catalyst and Ligand for 2-Iodo-6-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Iodo-6-methoxybenzaldehyde. This substrate, while a valuable building block, presents unique challenges in palladium-catalyzed cross-coupling reactions due to the steric hindrance and electronic effects of its ortho substituents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction outcomes.

The Challenge: Steric Hindrance and Electronic Effects

The structure of this compound, with substituents ortho to the iodine, creates a sterically demanding environment around the reaction center. This can significantly hinder the oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.[1][2] The electron-donating nature of the methoxy group further complicates reactivity by increasing the electron density at the carbon-iodine bond, making oxidative addition more difficult.[3]

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound sluggish or failing?

A: The primary culprits are the steric bulk from the ortho-methoxy and aldehyde groups and the electron-rich nature of the aryl iodide.[4][5] These factors impede the initial oxidative addition of the palladium catalyst to the C-I bond.[2] To overcome this, you need a catalyst system specifically designed for challenging substrates, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7][8]

Q2: What general considerations should I have when selecting a catalyst system for this substrate?

A: For sterically hindered aryl halides like this compound, the ligand is often more critical than the palladium precursor.[9] You should prioritize ligands that are both bulky and electron-rich. The bulkiness helps to promote the formation of a monoligated, highly reactive palladium(0) species, which is crucial for efficient oxidative addition.[2][10] The electron-donating properties of the ligand increase the electron density on the palladium center, further facilitating its insertion into the C-I bond.[10]

Q3: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand?

A: Both ligand classes can be effective for challenging couplings.

  • Bulky Biaryl Phosphine Ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are well-established for their ability to promote reactions with sterically demanding and electron-rich aryl halides.[6][7][11] They are often the first choice for Suzuki-Miyaura and Buchwald-Hartwig reactions with this type of substrate.[7][11]

  • N-Heterocyclic Carbene (NHC) Ligands are also powerful for coupling sterically hindered substrates and can sometimes offer superior stability and reactivity, particularly in Suzuki-Miyaura and Heck reactions.[8][12]

The optimal choice is often application-specific and may require screening.

Q4: Can I use standard catalysts like Pd(PPh₃)₄?

A: While Pd(PPh₃)₄ is a versatile catalyst, it is often not effective for di-ortho-substituted aryl halides due to the relatively small size of the triphenylphosphine ligand, which cannot overcome the steric hindrance of the substrate.[1][2] You will likely see low to no conversion. More specialized, sterically demanding ligands are necessary.[9][13]

Troubleshooting Guide for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with this compound, success hinges on the right choice of catalyst, ligand, and base.

Common Problem: Low to No Product Formation

  • Cause: Inefficient oxidative addition due to steric hindrance.

  • Troubleshooting Steps:

    • Ligand Selection: Switch to a bulky, electron-rich biaryl phosphine ligand. For this substrate, ligands from the Buchwald family are excellent starting points.

    • Base Selection: The choice of base is critical for the transmetalation step.[14] For sterically hindered couplings, stronger bases are often required. However, the aldehyde functionality may be sensitive to very strong bases, leading to side reactions like aldol condensation.[15] A careful balance is needed.

    • Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and boronic acid decomposition.[16] Increasing the reaction temperature can often overcome the activation energy barrier for oxidative addition.

Parameter Recommendation for this compound Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.
Recommended Ligands XPhos, SPhos, RuPhos, AntPhos[4][5]Bulky and electron-rich to facilitate oxidative addition with hindered substrates.[7]
Base K₃PO₄, Cs₂CO₃Moderately strong bases that are often effective in challenging Suzuki couplings.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic solvents with a small amount of water are standard for Suzuki reactions.
Temperature 80-110 °CHigher temperatures are often necessary for sterically hindered substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst by mixing the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.1-1.2 equiv relative to Pd) in the chosen anhydrous solvent.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining degassed solvent.

  • Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Troubleshooting start Low/No Yield in Suzuki Coupling ligand Is the ligand bulky and electron-rich enough? (e.g., XPhos, SPhos) start->ligand ligand->start No, change ligand base Is the base appropriate? (e.g., K3PO4, Cs2CO3) ligand->base Yes base->start No, screen bases conditions Are conditions anhydrous and degassed? base->conditions Yes conditions->start No, improve setup temp Is the temperature high enough? conditions->temp Yes temp->start No, increase temp success Successful Coupling temp->success Yes Catalytic_Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L_n) OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

References

Technical Support Center: 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Iodo-6-methoxybenzaldehyde (CAS No: 5025-59-2). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability, proper handling, and successful application of this versatile synthetic intermediate. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address common challenges encountered during its storage and use in chemical reactions.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, refrigeration at 2-8°C is recommended.[1] It is also advisable to protect the compound from light by using an amber-colored vial or by storing it in a dark location.

Q2: How sensitive is this compound to air and light?

A2: Like many benzaldehyde derivatives, this compound is susceptible to degradation upon prolonged exposure to air and light.[2] Oxygen in the air can facilitate the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 2-iodo-6-methoxybenzoic acid. Exposure to light, particularly UV radiation, can also promote degradation, potentially leading to discoloration and the formation of impurities.[3]

Q3: What is the expected shelf-life of this compound?

A3: While a specific shelf-life is often not provided by manufacturers without re-testing, when stored under the recommended conditions (refrigerated, under inert gas, and protected from light), the compound can be expected to remain stable for an extended period. However, it is good practice to re-analyze the purity of the material, for instance by ¹H NMR or HPLC, if it has been in storage for more than a year or if any visual changes are observed.

Q4: I've noticed my old sample of this compound has a yellowish tint. Is it still usable?

A4: A pale yellow coloration can develop over time, especially if the compound has been exposed to air or light.[2] This often indicates a minor degree of oxidation or degradation. While a slight color change may not significantly impact some reactions, it is a sign of impurity formation. The primary impurity is likely 2-iodo-6-methoxybenzoic acid. For reactions sensitive to acidic impurities or requiring high purity starting material, it is recommended to purify the aldehyde before use.

Handling and Preparation

Q1: What personal protective equipment (PPE) should be used when handling this compound?

A1: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

Q2: How should I prepare a solution of this compound for a reaction?

A2: this compound is soluble in many common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). When preparing a solution, it is best to weigh the required amount in a dry flask and then add the anhydrous solvent under an inert atmosphere to minimize exposure to air and moisture.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in synthetic protocols.

Impurity Identification and Removal

Issue 1: My NMR spectrum shows an additional broad singlet and some shifts in the aromatic region, suggesting the presence of an impurity.

  • Potential Cause: The most common impurity is the over-oxidation product, 2-iodo-6-methoxybenzoic acid. The aldehyde proton signal (around 10 ppm) will decrease in intensity, and a new, often broad, signal for the carboxylic acid proton will appear further downfield (typically >10 ppm). The aromatic proton signals of the acid will also be present, slightly shifted from those of the aldehyde.

  • Troubleshooting & Optimization:

    • Confirm the Impurity: Compare your spectrum to the known shifts of this compound and the expected shifts for 2-iodo-6-methoxybenzoic acid.

    • Purification: The acidic impurity can be removed by dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[4][5] The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer. After separation, the organic layer should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

Compound Aldehyde Proton (CHO) Methoxy Protons (OCH₃) Aromatic Protons Carboxylic Acid Proton (COOH)
This compound ~10.3 ppm (s)~3.9 ppm (s)~7.0-7.5 ppm (m)N/A
2-Iodo-6-methoxybenzoic acid (Impurity) N/A~3.9 ppm (s)~7.0-7.6 ppm (m)>10 ppm (br s)
Table 1: Predicted ¹H NMR chemical shifts for this compound and its primary oxidation impurity.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Issue 2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields or failing completely.

This is a common challenge, often due to the steric hindrance around the iodine atom caused by the adjacent methoxy group.

  • Potential Cause 1: Inefficient Oxidative Addition. The steric bulk of the ortho-methoxy group can hinder the approach of the palladium catalyst to the C-I bond, slowing down the rate-limiting oxidative addition step.

    • Troubleshooting & Optimization:

      • Ligand Choice: Switch to bulkier, electron-rich phosphine ligands that are known to facilitate oxidative addition with sterically hindered aryl halides. Examples include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines like tri-tert-butylphosphine (P(tBu)₃).[6]

      • Catalyst Precursor: Use a pre-formed palladium(0) source like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with the chosen phosphine ligand.

  • Potential Cause 2: Catalyst Inhibition. The aldehyde or methoxy group could potentially coordinate to the palladium center, leading to catalyst deactivation.

    • Troubleshooting & Optimization: While less common for this specific substrate, if catalyst inhibition is suspected, increasing the catalyst loading slightly or using a more robust pre-catalyst system might be beneficial.

  • Potential Cause 3: Unfavorable Reaction Conditions. The choice of base and solvent is critical for Suzuki couplings.

    • Troubleshooting & Optimization:

      • Base Selection: For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[6]

      • Solvent System: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. Sometimes, the addition of a small amount of water can be beneficial, especially when using phosphate bases.

      • Temperature: Higher reaction temperatures may be required to overcome the activation energy for oxidative addition. Monitor the reaction for thermal decomposition of the starting material or product.

Issue 3: I am observing a significant amount of a de-iodinated byproduct (methoxybenzaldehyde) in my cross-coupling reaction.

  • Potential Cause: Hydrodehalogenation (or protodehalogenation) is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be caused by various factors, including the presence of a proton source (e.g., water, alcohol), the nature of the base, or a competing reductive pathway in the catalytic cycle.

    • Troubleshooting & Optimization:

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

      • Base Selection: Use a weaker base or a non-protic base to minimize proton availability.

      • Ligand Effect: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.

Experimental Protocols

Protocol 1: Purification of this compound from its Carboxylic Acid Impurity
  • Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of aldehyde).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times. You may observe some gas evolution (CO₂) during the first wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified this compound.

  • Purity Check: Confirm the purity of the product by ¹H NMR or TLC analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues cluster_impurity Impurity Troubleshooting cluster_low_yield Low Yield Troubleshooting cluster_side_product Side Product Troubleshooting start Experiment with This compound issue Problem Encountered? start->issue impurity Impurity Detected (e.g., by NMR, TLC) issue->impurity Yes low_yield Low/No Reaction (e.g., in Suzuki Coupling) issue->low_yield Yes side_product Side Product Formation (e.g., De-iodination) issue->side_product Yes check_acid Hypothesize: Oxidation to Carboxylic Acid impurity->check_acid check_conditions Review Reaction Conditions low_yield->check_conditions check_dehalogenation Hypothesize: Hydrodehalogenation side_product->check_dehalogenation purify Purification Protocol: Base Wash (NaHCO3) check_acid->purify success Successful Outcome purify->success optimize_catalyst Optimize Catalyst System: - Bulky Ligands (SPhos, P(tBu)3) - Change Pd Source check_conditions->optimize_catalyst optimize_base Optimize Base/Solvent: - Use K3PO4, Cs2CO3 - Anhydrous Solvents check_conditions->optimize_base optimize_catalyst->success optimize_base->success mitigate_dehalogenation Mitigation Strategy: - Strictly Anhydrous Conditions - Weaker Base - Bulky Ligands check_dehalogenation->mitigate_dehalogenation mitigate_dehalogenation->success

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Purification Strategies for 2-Iodo-6-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of removing unreacted starting materials in reactions involving 2-iodo-6-methoxybenzaldehyde.

Introduction: The Purification Challenge

This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions, condensations, and the synthesis of complex heterocyclic scaffolds. However, its reactivity profile and physical properties can present unique purification challenges. Incomplete consumption of this starting material often leads to co-elution with desired products during chromatography and difficulties in crystallization, compromising yield and purity.

This guide is designed to provide you with a logical framework and actionable protocols to effectively remove unreacted this compound and other common starting materials from your reaction mixtures.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of reactions involving this compound in a practical question-and-answer format.

Q1: My product and unreacted this compound have very similar Rf values on TLC. How can I improve separation by column chromatography?

Answer: This is a frequent challenge due to the moderate polarity of both the starting material and many of its derivatives. Here are several strategies to enhance separation:

  • Solvent System Optimization: A systematic approach to solvent selection is critical. Avoid relying solely on standard hexane/ethyl acetate systems. Experiment with solvent systems that offer different selectivities.[1]

    • Alternative Non-Polar Solvents: Replace hexane with toluene or dichloromethane to alter interactions with the silica gel.

    • Alternative Polar Solvents: Substitute ethyl acetate with diethyl ether, acetonitrile, or acetone to modulate the polarity and hydrogen bonding characteristics of the mobile phase.[1]

  • Stationary Phase Modification:

    • Deactivation of Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to streaking or decomposition.[1] Pre-treating your slurry with a small amount of a tertiary amine like triethylamine can neutralize acidic sites and improve peak shape.

    • Switching to Alumina: For particularly sensitive aldehydes or when silica fails, consider using neutral or basic alumina as the stationary phase.[1]

  • Gradient Elution: Employ a shallow gradient of the polar solvent. A slow, gradual increase in polarity can often resolve closely eluting spots that merge during isocratic elution.

Q2: I'm observing decomposition of my aldehyde product on the silica gel column. What can I do?

Answer: Aldehyde decomposition on silica is often due to the acidic nature of the stationary phase, which can catalyze unwanted side reactions like acetal formation if alcohols are used as solvents.[1]

  • Avoid Protic Solvents: Do not use alcohol-based solvent systems (e.g., methanol in dichloromethane) for the chromatography of sensitive aldehydes unless the silica has been deactivated.[1]

  • Neutralization: As mentioned above, adding a small amount of triethylamine (typically 0.1-1% v/v) to your eluent can mitigate decomposition.[1]

  • Rapid Chromatography: Minimize the time the compound spends on the column. Use flash chromatography with sufficient pressure to ensure a quick elution.

Q3: Can I use a chemical method to remove the unreacted aldehyde instead of chromatography?

Answer: Yes, chemical derivatization followed by extraction is a powerful and often overlooked technique, especially when chromatographic separation is difficult.

  • Bisulfite Adduction: This classic method is highly effective for separating aldehydes from other organic compounds.[2][3] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be easily removed through an aqueous extraction.[2][3] The aldehyde can be regenerated from the aqueous layer by treatment with a base if recovery is needed.[2] This method is compatible with a wide range of functional groups.[2]

  • Scavenger Resins: Polymer-supported reagents, known as scavenger resins, offer a clean and efficient way to remove excess reagents.[4]

    • Hydrazine-Based Resins: Resins functionalized with hydrazine or similar groups react selectively with aldehydes and ketones.[5][6][7] The resin-bound aldehyde can then be simply filtered off, leaving the purified product in solution.[5][7] This is particularly useful in parallel synthesis and library generation.[4]

Q4: My reaction involves other starting materials (e.g., amines, boronic acids). How can I remove them alongside the unreacted aldehyde?

Answer: A multi-step workup or a combination of scavenger resins can be highly effective.

  • Sequential Extractive Workup: Design a liquid-liquid extraction sequence to remove different impurities based on their chemical properties.

    • Acidic Wash: A dilute acid wash (e.g., 1M HCl) will protonate and extract basic impurities like amines into the aqueous layer.

    • Basic Wash: A dilute base wash (e.g., saturated NaHCO₃ or 1M NaOH) can remove acidic impurities.

    • Bisulfite Wash: As described above, a wash with saturated sodium bisulfite solution can selectively remove the unreacted aldehyde.[2][3]

  • Orthogonal Scavenging: Use a combination of scavenger resins with different functionalities. For instance, after removing an excess amine with an isocyanate resin, you can add a hydrazine-based resin to scavenge the unreacted aldehyde.[8]

Part 2: Detailed Purification Protocols

This section provides step-by-step methodologies for the recommended purification techniques.

Protocol 1: Enhanced Column Chromatography

This protocol is designed for situations where the product and unreacted this compound are closely eluting.

Materials:

  • Crude reaction mixture

  • Silica gel (or neutral alumina)

  • Selected solvent system (e.g., Toluene/Acetone)

  • Triethylamine (optional)

  • Standard chromatography equipment

Procedure:

  • TLC Optimization: Systematically test various solvent systems as described in the FAQs to find one that provides the best separation (aim for a ΔRf > 0.2).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • If deactivation is required, add 0.5% (v/v) triethylamine to the slurry and the mobile phase.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column for better resolution.

  • Elution: Begin with the low-polarity mobile phase. Gradually increase the polarity by introducing the more polar solvent. A shallow gradient is often more effective than a steep one.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.

Protocol 2: Purification via Bisulfite Extraction

This protocol is ideal for selectively removing unreacted this compound from a reaction mixture.[2][3]

Materials:

  • Crude reaction mixture

  • Organic solvent for dissolution (e.g., Methanol, THF, or DMF for less soluble compounds)[3]

  • Saturated aqueous sodium bisulfite solution

  • Immiscible organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent like methanol.[2]

  • Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite. Shake the funnel vigorously for 2-5 minutes. Vent frequently, as some gas evolution may occur.[2]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water to the separatory funnel. Shake and separate the layers. The bisulfite adduct of the unreacted aldehyde will partition into the aqueous layer.[2]

  • Washing: Wash the organic layer two more times with water and then with brine to remove any residual bisulfite and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Aldehyde Removal with a Scavenger Resin

This protocol provides a simple filtration-based method for removing excess aldehyde.[5][7]

Materials:

  • Crude reaction mixture dissolved in a suitable solvent (e.g., THF, Dichloromethane)

  • Aldehyde scavenger resin (e.g., polymer-supported hydrazine or tosylhydrazine)[5][8]

  • Reaction vessel with stirring

  • Filtration apparatus

Procedure:

  • Resin Addition: To the solution of the crude product, add the scavenger resin (typically 2-4 equivalents relative to the excess aldehyde).

  • Scavenging: Stir the mixture at room temperature. Reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the unreacted aldehyde.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

Part 3: Data and Visualizations

Table 1: Troubleshooting Guide for Purification Issues
Issue Potential Cause Recommended Solution(s)
Poor separation on TLCInappropriate solvent systemTest alternative solvent systems (e.g., Toluene/Acetone, DCM/Diethyl Ether).[1]
Streaking of aldehyde spotAcidic silica, decompositionAdd 0.1-1% triethylamine to the eluent; switch to alumina.[1]
Product loss during workupProduct has some water solubilityMinimize aqueous washes; use brine; back-extract aqueous layers.
Incomplete removal by bisulfiteInsufficient reaction time/mixingIncrease shaking time; use a miscible co-solvent like methanol.[2]
Scavenger resin ineffectivePoor solvent swelling, low reactivityChoose a resin suitable for your solvent (e.g., PEGA resins for polar environments); increase equivalents or reaction time.[5]

Diagrams

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Final Product Crude_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis of Components Crude_Mixture->TLC_Analysis Chromatography Column Chromatography TLC_Analysis->Chromatography Good Separation (ΔRf > 0.2) Extraction Chemical Extraction (Bisulfite) TLC_Analysis->Extraction Poor Separation (ΔRf < 0.2) Scavenging Scavenger Resin TLC_Analysis->Scavenging Trace Aldehyde Impurity Pure_Product Pure Product Chromatography->Pure_Product Extraction->Pure_Product Scavenging->Pure_Product

Caption: Decision workflow for selecting a purification strategy.

Bisulfite_Extraction_Process start Crude Mixture in Organic Solvent add_bisulfite Add Saturated NaHSO₃ (aq) & Shake start->add_bisulfite phase_separation Phase Separation Organic Layer (Product) Aqueous Layer (Aldehyde Adduct) add_bisulfite->phase_separation wash_organic Wash Organic Layer (H₂O, Brine) phase_separation:f0->wash_organic dry_concentrate Dry & Concentrate wash_organic->dry_concentrate end Purified Product dry_concentrate->end

Caption: Step-by-step workflow for bisulfite extraction.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of palladium-catalyzed cross-coupling reactions involving 2-Iodo-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible experimental outcomes. The inherent reactivity of the aldehyde functional group, coupled with the steric hindrance imposed by the ortho-methoxy group, presents unique challenges that can lead to catalyst poisoning and decomposition. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific challenges head-on.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Reaction Failures

This section is structured to help you identify the root cause of common experimental problems and provides actionable steps for remediation.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with this compound is resulting in very low or no conversion to the desired product. What are the primary causes related to catalyst deactivation?

A1: Low to nonexistent yields in these reactions are frequently linked to the deactivation of the palladium catalyst. The primary culprits are often catalyst poisoning, aggregation into inactive palladium black, or oxidation of the active Pd(0) species.[1][2] A systematic investigation is crucial to pinpoint the exact cause.

Initial Diagnostic Steps:

  • Reagent Purity Check: The aldehyde functionality in this compound can be susceptible to oxidation and other side reactions. Ensure the purity of your starting material. Additionally, verify that all solvents and bases are anhydrous and of high purity, as water and other impurities can act as catalyst poisons.[3][4]

  • Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen.[1] Confirm that your reaction vessel was thoroughly degassed using techniques like freeze-pump-thaw cycles and that a positive pressure of an inert gas (Argon or Nitrogen) was maintained throughout the reaction.

  • Visual Inspection: Observe the reaction mixture. The formation of a black precipitate, known as palladium black, is a clear visual indicator of catalyst aggregation and deactivation.[5][6] This aggregation renders the palladium catalytically inactive.

Troubleshooting Protocol: Addressing Catalyst Deactivation

If the initial checks do not resolve the issue, the problem likely lies with the catalyst's stability and activity under the reaction conditions.

  • Step 1: Ligand Selection and Optimization. The choice of ligand is critical for stabilizing the palladium center and preventing aggregation.[7][8] For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to protect the palladium and facilitate the catalytic cycle.[1]

  • Step 2: Pre-catalyst Activation. Palladium(II) pre-catalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider using a pre-activated Pd(0) source or a more efficient pre-catalyst system. The identity of any amine ligands in the precatalyst can also significantly affect catalyst activity and lifetime.[9]

  • Step 3: Base and Solvent Considerations. The choice of base and solvent can significantly impact catalyst stability. Strongly coordinating bases or solvents can sometimes compete with the desired substrates for binding to the palladium center, leading to inhibition. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF) is recommended.

  • Step 4: Temperature Control. While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition and ligand degradation, leading to the formation of palladium black.[1] If you observe catalyst precipitation, consider running the reaction at a lower temperature for a longer duration.

Issue 2: Reaction Stalls or Incomplete Conversion

Q2: My reaction starts but then stalls, leaving a significant amount of starting material. What could be causing this premature catalyst death?

A2: A stalling reaction is a classic sign of catalyst deactivation occurring during the catalytic cycle. This can be due to poisoning by byproducts, ligand degradation, or gradual aggregation of the catalyst over time.[10][11]

Investigative Workflow:

Caption: Workflow for troubleshooting stalled reactions.

Detailed Troubleshooting Steps:

  • Byproduct Analysis: Use techniques like TLC or LC-MS to analyze the reaction mixture at the point of stalling. The presence of unexpected byproducts can indicate side reactions that may be poisoning the catalyst. The aldehyde group itself, or impurities within it, could be a source of catalyst poisons.[4]

  • Ligand Stability: The phosphine ligands commonly used can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[11] If ligand degradation is suspected, switching to a more robust ligand class, such as N-heterocyclic carbenes (NHCs), may be beneficial.

  • Controlled Reagent Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of potentially inhibitory species and prolong the catalyst's lifetime.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions regarding catalyst deactivation and provides preventative strategies.

Q3: What are the most common mechanisms of palladium catalyst deactivation in reactions with substrates like this compound?

A3: The primary deactivation pathways include:

  • Aggregation to Palladium Black: The active, soluble Pd(0) species can aggregate into larger, insoluble, and catalytically inactive palladium clusters or nanoparticles, often observed as a black precipitate.[2][6] This is often promoted by high temperatures, insufficient ligand concentration, or the presence of impurities.

  • Oxidation of Pd(0) to Pd(II): The catalytically active Pd(0) is susceptible to oxidation to the inactive Pd(II) state, especially in the presence of air or other oxidizing agents.[1][12]

  • Poisoning by Substrates or Impurities: The aldehyde functional group in this compound, or potential impurities, can coordinate too strongly to the palladium center, inhibiting substrate binding and catalytic turnover. Other common poisons include sulfur and nitrogen-containing compounds.[2]

  • Ligand Degradation: The ligands that are essential for stabilizing the catalyst can themselves degrade under the reaction conditions, leading to the formation of inactive palladium species.[11]

Q4: How can I prevent the formation of palladium black?

A4: Preventing the formation of palladium black is key to maintaining catalytic activity. Strategies include:

  • Use of Appropriate Ligands: Bulky, electron-rich ligands help to stabilize the mononuclear Pd(0) species and prevent aggregation.[8][13] The ligand-to-palladium ratio is also critical; an insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[1]

  • Strict Temperature Control: Avoid excessively high reaction temperatures, which can accelerate the rate of aggregation.[1]

  • Ensure High Purity of Reagents: Impurities can nucleate the formation of palladium black. Using highly pure, anhydrous reagents and solvents is essential.[4]

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction to prevent oxidation of the Pd(0) catalyst, which can be a precursor to aggregation.[1]

Q5: What is the role of the base in catalyst stability?

A5: The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of reactions like the Suzuki-Miyaura coupling.[14] However, the choice and quality of the base can also influence catalyst stability. Some bases can interact with the palladium center or promote ligand degradation. It is often beneficial to screen a variety of inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find one that promotes the desired reaction without accelerating catalyst deactivation. The base must also be free of impurities that could act as catalyst poisons.

Q6: Are there any visual cues I can look for during the reaction to monitor catalyst health?

A6: Yes, visual monitoring can provide valuable clues:

  • Color Change: A healthy, active palladium-catalyzed reaction often maintains a homogeneous, light-yellow to brown color.

  • Precipitate Formation: The appearance of a black precipitate (palladium black) is a definitive sign of catalyst deactivation through aggregation.[5]

  • Reaction Homogeneity: If the reaction mixture becomes heterogeneous (beyond the insolubility of a solid base), it could indicate catalyst precipitation.

Part 3: Data Presentation and Protocols

Table 1: Ligand Selection Guide for Hindered Substrates
Ligand TypeExample LigandsKey CharacteristicsRecommended for...
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosBulky, electron-rich, promote fast oxidative addition and reductive elimination.[13]Suzuki, Buchwald-Hartwig, and other cross-coupling reactions involving sterically demanding substrates.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable complexes with palladium, resistant to high temperatures.Reactions where phosphine ligand degradation is an issue or when high thermal stability is required.
Josiphos-type Ferrocenyl Phosphines VariesChiral ligands, often used in asymmetric catalysis.Enantioselective transformations.
Experimental Protocol: Small-Scale Reaction Optimization for Troubleshooting

This protocol is designed for efficiently screening reaction parameters on a small scale to identify conditions that minimize catalyst deactivation.

  • Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials.

  • Reagent Stock Solutions: Prepare stock solutions of this compound, the coupling partner, and the base in the chosen anhydrous, degassed solvent.

  • Catalyst/Ligand Addition: In separate vials, add the different palladium pre-catalysts and ligands to be screened.

  • Reaction Setup: Add the appropriate volumes of the stock solutions to each vial. Seal the vials tightly.

  • Heating and Stirring: Place the vials in a heating block with magnetic stirring set to the desired temperature.

  • Monitoring: After the designated reaction time, cool the vials to room temperature. Take an aliquot from each, dilute appropriately, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal conditions.[1]

Visualization of Catalyst Deactivation Pathways

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (R-Pd(II)-X)L_n Pd0->OxAdd PdBlack Palladium Black (Inactive Aggregates) Pd0->PdBlack Aggregation (High Temp, Low [L]) PdII_inactive Inactive Pd(II) Species Pd0->PdII_inactive Oxidation (O2) Poisoned Poisoned Catalyst [Pd(0)L_n-Poison] Pd0->Poisoned Poisoning (Impurities, Substrate) Trans Transmetalation (R-Pd(II)-R')L_n OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product R-R' Product RedElim->Product

Caption: Key deactivation pathways diverting the active Pd(0) catalyst from the productive catalytic cycle.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-6-methoxybenzaldehyde. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of this versatile building block. The unique electronic and steric characteristics of this substrate, namely the ortho-iodide, the electron-donating methoxy group, and the electron-withdrawing aldehyde, create a nuanced reactivity profile that is highly sensitive to the reaction environment. This document will serve as a troubleshooting resource to help you navigate common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical when working with this compound in cross-coupling reactions?

A1: The choice of solvent directly influences several key factors in palladium-catalyzed cross-coupling reactions involving this compound.[1][2] The solvent's primary roles are to dissolve reactants and reagents, but more importantly, it impacts the stability of the catalytic species, the transition states of the reaction, and can even alter the reaction mechanism.[1][3] For a substrate like this compound, which possesses both electron-donating (-OMe) and electron-withdrawing (-CHO) groups, the solvent's polarity and coordinating ability can tip the balance between a successful reaction and failure.

Q2: What are the general classifications of solvents I should consider, and how do they impact reactivity?

A2: Solvents are broadly categorized based on their polarity and their ability to donate a proton (proticity).

  • Polar Protic Solvents: (e.g., water, ethanol, methanol) These solvents have O-H or N-H bonds and can form hydrogen bonds. While less common as the primary solvent in many cross-coupling reactions, they can sometimes be used as co-solvents.

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile, THF, 1,4-dioxane) These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at dissolving polar and ionic compounds. Dipolar aprotic solvents can significantly accelerate reaction rates by solvating cations while leaving anions (nucleophiles) relatively "bare" and more reactive.[4]

  • Nonpolar Solvents: (e.g., toluene, hexane, benzene) These solvents have small dipole moments and are good for dissolving nonpolar reactants. In the context of this compound, they are often used in Suzuki and Sonogashira reactions.

Q3: Can the solvent influence which catalytic cycle is operative in a palladium-catalyzed reaction?

A3: Yes, the solvent can play a pivotal role in determining the nature of the active catalytic species.[3] For instance, in Suzuki-Miyaura couplings, nonpolar solvents like THF or toluene tend to favor a neutral monoligated palladium species, [Pd(L)]. In contrast, polar solvents such as DMF or acetonitrile can stabilize anionic palladium complexes, which can alter the selectivity of the reaction, especially with substrates bearing multiple reactive sites.[3][5]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion of my starting material. What solvent-related factors should I investigate?

A: Low conversion in a Suzuki coupling of this substrate is a common issue. The steric hindrance from the ortho-methoxy group can impede the approach of the palladium catalyst. Here’s how your solvent choice might be the culprit and how to troubleshoot:

  • Causality: The transmetalation step of the Suzuki-Miyaura catalytic cycle is often rate-limiting. The efficiency of this step is highly dependent on the solubility and activation of the base, which is directly influenced by the solvent system.

  • Troubleshooting Steps:

    • Introduce a Protic Co-solvent: If you are using an anhydrous nonpolar solvent like toluene or 1,4-dioxane with an inorganic base (e.g., K₂CO₃, K₃PO₄), the base may have poor solubility. The addition of a small amount of water can dramatically increase the base's solubility and accelerate the reaction.

    • Switch to a Polar Aprotic Solvent: Solvents like DMF or DME can enhance the solubility of all reaction components. However, be aware that DMF can be oxidized by Pd(II) species at high temperatures, potentially leading to catalyst deactivation.[1]

    • Consider Ether Solvents: Ethereal solvents are workhorses for Suzuki couplings.[6] A comparative analysis is presented below. 1,4-Dioxane is a common choice, but for reactions requiring higher temperatures, consider solvents with higher boiling points like CPME.[6]

Data Presentation: Comparison of Ether Solvents in Suzuki-Miyaura Coupling

SolventBoiling Point (°C)Key Characteristics
THF 66Good general-purpose solvent, but its low boiling point may limit reaction rates.
1,4-Dioxane 101Very common and effective, often used with water as a co-solvent.
2-MeTHF 80A greener alternative to THF with a slightly higher boiling point.
CPME 106A greener alternative with a higher boiling point, suitable for less reactive substrates.[6]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the flask and purge with an inert gas (e.g., Argon) for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if necessary.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

Issue 2: Hydrodehalogenation and Other Side Products in Sonogashira Coupling

Q: I am performing a Sonogashira coupling with this compound and a terminal alkyne. My desired product is formed, but I am also seeing a significant amount of the de-iodinated starting material (anisaldehyde derivative) and alkyne homocoupling (Glaser coupling). How can I mitigate these side reactions by changing the solvent?

A: The formation of hydrodehalogenation and Glaser coupling byproducts is a classic challenge in Sonogashira reactions. Your solvent and base system are intimately linked to these undesired pathways.

  • Causality:

    • Hydrodehalogenation: This side reaction is often promoted by certain solvent/base combinations that can act as hydride donors. Protic solvents or impurities can be a source of protons that lead to the quenching of intermediates.

    • Glaser Homocoupling: This copper-catalyzed dimerization of the terminal alkyne is often exacerbated in the presence of oxygen. The solvent's ability to dissolve oxygen can play a role.

  • Troubleshooting Steps:

    • Use an Amine as both Base and Solvent: For Sonogashira couplings, using an amine like triethylamine or diethylamine as both the base and the solvent is a very effective strategy.[7] The amine scavenges the HI produced and typically provides a sufficiently polar environment for the reaction to proceed.

    • Switch to a Polar Aprotic Solvent with a Stoichiometric Amine Base: Solvents like DMF or acetonitrile can be very effective.[8] They help to dissolve the catalyst and substrates, and their polar nature can stabilize the charged intermediates in the catalytic cycle.[5] When using these solvents, a stoichiometric amount of an amine base is still required.

    • Ensure Anhydrous and Degassed Conditions: Regardless of the solvent, ensure it is anhydrous and thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon) to minimize both hydrodehalogenation and Glaser coupling.

Mandatory Visualization: Sonogashira Troubleshooting Workflow

G start Low Yield or Side Products in Sonogashira Coupling check_conditions Are you using anhydrous and degassed solvent? start->check_conditions degas Thoroughly degas solvent (e.g., freeze-pump-thaw) check_conditions->degas No solvent_choice What is your solvent system? check_conditions->solvent_choice Yes degas->solvent_choice protic_solvent Protic Solvent (e.g., alcohol) solvent_choice->protic_solvent nonpolar_solvent Nonpolar Solvent (e.g., Toluene) solvent_choice->nonpolar_solvent amine_solvent Amine as Solvent (e.g., TEA) solvent_choice->amine_solvent polar_aprotic Polar Aprotic (e.g., DMF, MeCN) solvent_choice->polar_aprotic protic_issue High risk of hydrodehalogenation. Switch to aprotic solvent. protic_solvent->protic_issue nonpolar_issue May have solubility issues. Consider polar aprotic or amine. nonpolar_solvent->nonpolar_issue amine_solution Often optimal. Ensure sufficient excess. amine_solvent->amine_solution polar_aprotic_solution Good choice. Ensure a suitable amine base is present. polar_aprotic->polar_aprotic_solution

Caption: Decision workflow for troubleshooting Sonogashira couplings.

Issue 3: Failure of Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting a nucleophilic aromatic substitution on this compound with a nitrogen nucleophile, but the reaction is not proceeding. I am using THF as the solvent. What am I doing wrong?

A: Nucleophilic aromatic substitution on an electron-rich ring like that of this compound is inherently difficult. The electron-donating methoxy group deactivates the ring towards nucleophilic attack. While the aldehyde group is electron-withdrawing, it may not be sufficient to activate the ring, especially at the ortho position. Your choice of a nonpolar aprotic solvent like THF is likely a major contributor to the reaction failure.

  • Causality: SNAr reactions, particularly those that are challenging, rely on the stabilization of a negatively charged intermediate (the Meisenheimer complex).[9] Polar aprotic solvents excel at this, as they solvate the counter-cation of the nucleophile, increasing its nucleophilicity, and also stabilize the charged intermediate.[4][10] Furthermore, some polar aprotic solvents can be problematic.

  • Troubleshooting Steps:

    • Switch to a High-Polarity Aprotic Solvent: Your first step should be to switch to a solvent like DMF or DMSO. These solvents are known to dramatically accelerate SNAr reactions.[10]

    • Beware of Aldehyde Oxidation in DMSO: A critical consideration when working with benzaldehydes is the potential for oxidation of the aldehyde group, especially at elevated temperatures. In a study on a series of benzaldehydes, reactions in DMSO showed significant oxidation of the aldehyde, while reactions in DMF kept this side reaction to a minimum.[4] Therefore, DMF is the recommended starting solvent .

    • Increase Temperature: SNAr reactions on deactivated rings often require significant thermal energy. Once you have switched to an appropriate solvent like DMF, you may need to heat the reaction to 100-150 °C.

Mandatory Visualization: Solvent Effects in SNAr

G cluster_0 Nonpolar (e.g., THF, Toluene) cluster_1 Polar Aprotic (e.g., DMF, DMSO) Solvent Solvent Choice for SNAr Low Polarity Low Polarity Solvent->Low Polarity High Polarity High Polarity Solvent->High Polarity Poor stabilization of Meisenheimer complex Poor stabilization of Meisenheimer complex Low Polarity->Poor stabilization of Meisenheimer complex Slow or No Reaction Slow or No Reaction Poor stabilization of Meisenheimer complex->Slow or No Reaction Strong stabilization of Meisenheimer complex Strong stabilization of Meisenheimer complex High Polarity->Strong stabilization of Meisenheimer complex Accelerated Reaction Rate Accelerated Reaction Rate Strong stabilization of Meisenheimer complex->Accelerated Reaction Rate Potential for Aldehyde Oxidation (DMSO > DMF) Potential for Aldehyde Oxidation (DMSO > DMF) Accelerated Reaction Rate->Potential for Aldehyde Oxidation (DMSO > DMF)

Caption: Impact of solvent polarity on SNAr reactions.

References

Validation & Comparative

Comparing reactivity of 2-Iodo-6-methoxybenzaldehyde vs 2-Bromo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Iodo-6-methoxybenzaldehyde and 2-Bromo-6-methoxybenzaldehyde in Cross-Coupling Reactions

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Among the vast array of building blocks, ortho-substituted benzaldehydes are invaluable precursors for a multitude of complex molecular scaffolds. This guide provides an in-depth, objective comparison of two such key intermediates: this compound and 2-Bromo-6-methoxybenzaldehyde.

Our focus will be a critical analysis of their respective reactivities, particularly in the context of palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing their performance, provide supporting data from established literature, and present detailed experimental protocols to illustrate the practical implications of these differences.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between 2-iodo- and 2-bromo-6-methoxybenzaldehyde is rooted in the inherent strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to homolytically cleave a covalent bond in the gas phase.[1][2] For the carbon-halogen bonds relevant here, the trend is unequivocal:

  • C-Br Bond: ~270-285 kJ/mol[3][4]

  • C-I Bond: ~213-240 kJ/mol[3][4]

The carbon-iodine bond is significantly weaker and therefore more easily broken than the carbon-bromine bond.[1] This single factor has profound implications for the kinetics of many chemical transformations.

In palladium-catalyzed cross-coupling reactions—such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations—the first and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex.[5][6] During this step, the C-X bond is cleaved, and the palladium center inserts itself, forming a Pd(II) species.[7][8]

Due to its lower BDE, the C-I bond in this compound undergoes oxidative addition much more readily and at a faster rate than the C-Br bond of its counterpart.[6] This translates to tangible experimental advantages, including milder reaction conditions, lower catalyst loadings, and often, shorter reaction times.

G cluster_0 Reactivity Comparison: Oxidative Addition Iodo This compound (Weaker C-I Bond) TS_Iodo Lower Energy Transition State Iodo->TS_Iodo Faster Rate (Lower Ea) Bromo 2-Bromo-6-methoxybenzaldehyde (Stronger C-Br Bond) TS_Bromo Higher Energy Transition State Bromo->TS_Bromo Slower Rate (Higher Ea) Product Oxidative Addition Product [Ar-Pd(II)-X(L)n] TS_Iodo->Product TS_Bromo->Product

Caption: Energy profile comparison for the oxidative addition step.

Performance in Key Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of aryl iodides is a well-established principle that holds true across the most common and synthetically useful cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[9] When comparing our two substrates, this compound consistently demonstrates higher reactivity. This allows for the use of less active palladium sources, lower temperatures, and a broader range of boronic acid partners with high efficiency. Conversely, 2-bromo-6-methoxybenzaldehyde may require more sophisticated, electron-rich phosphine ligands or higher temperatures to achieve comparable yields, especially with sterically hindered or electron-deficient boronic acids.[10][11]

Sonogashira Coupling

In the Sonogashira coupling of an aryl halide with a terminal alkyne, the reactivity trend (Ar-I > Ar-Br > Ar-Cl) is particularly pronounced.[12][13] this compound can often be coupled successfully under copper-free conditions, which is advantageous as it prevents the undesirable side reaction of alkyne homocoupling (Glaser coupling).[14][15] Achieving high yields with 2-bromo-6-methoxybenzaldehyde typically necessitates the use of a copper(I) co-catalyst and potentially higher reaction temperatures or longer reaction times.[16]

Buchwald-Hartwig Amination

This reaction forms a C-N bond, a crucial transformation for the synthesis of pharmaceuticals and agrochemicals.[17][18] The development of this reaction has led to several "generations" of catalyst systems designed to couple less reactive aryl halides.[17] While modern, highly active catalysts can effectively couple 2-bromo-6-methoxybenzaldehyde, the iodo analogue remains the more facile substrate. It will generally react under milder conditions and with a wider array of amines (including less nucleophilic ones) using simpler catalyst systems.[19]

Quantitative Data Summary: A Comparative Overview

The following table summarizes the typical experimental conditions and expected outcomes for a generic Suzuki-Miyaura coupling reaction, illustrating the practical differences between the two substrates. This data is representative and synthesized from established principles of cross-coupling reactivity.[20][21]

ParameterThis compound2-Bromo-6-methoxybenzaldehydeRationale for Difference
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂/SPhos, Pd(dppf)Cl₂The more reactive C-I bond requires a less active catalyst. The C-Br bond often needs a more electron-rich, bulky ligand (e.g., SPhos) to facilitate oxidative addition.
Catalyst Loading 1-3 mol%2-5 mol%Faster catalytic turnover for the iodo substrate allows for lower catalyst loading.
Reaction Temperature 60-80 °C80-110 °CThe higher energy barrier for C-Br bond cleavage necessitates more thermal energy.
Reaction Time 1-4 hours4-24 hoursReflects the faster rate of the oxidative addition step for the C-I bond.
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃A stronger base may be required to facilitate the transmetalation step with the less reactive bromo substrate.
Expected Yield Excellent (>90%)Good to Excellent (75-95%)Under optimized conditions, both can give high yields, but the iodo compound is more robust and less sensitive to reaction parameters.

Experimental Protocols: A Practical Guide

To provide a tangible illustration of these differences, we present validated, step-by-step protocols for a Suzuki-Miyaura coupling of each substrate with 4-methylphenylboronic acid.

G cluster_main General Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X(L₂) OA->ArPdX Ar-I: Fast Ar-Br: Slow TM Transmetalation ArPdR Ar-Pd(II)-R(L₂) TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RE->Product ArX Ar-X (Iodo or Bromo) ArX->OA ArPdX->TM Base Base Base->TM Boronic R-B(OR)₂ Boronic->TM ArPdR->RE

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki Coupling of this compound (Milder Conditions)
  • Rationale: The high reactivity of the C-I bond allows for the use of a standard, commercially available catalyst like Pd(PPh₃)₄ and a moderately strong inorganic base at a lower temperature.

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 262 mg, 1.0 mmol).

    • Add 4-methylphenylboronic acid (1.2 eq, 163 mg, 1.2 mmol).

    • Add potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol).

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 23 mg, 0.02 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add degassed solvent: a mixture of Toluene (4 mL) and Water (1 mL).

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-3 hours .

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 2-Bromo-6-methoxybenzaldehyde (More Forcing Conditions)
  • Rationale: The stronger C-Br bond requires a more active catalyst system. Here, we use a palladium(II) source with a bulky, electron-rich phosphine ligand (XPhos) which promotes the challenging oxidative addition step. A stronger base and higher temperature are also employed.

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-6-methoxybenzaldehyde (1.0 eq, e.g., 215 mg, 1.0 mmol).

    • Add 4-methylphenylboronic acid (1.2 eq, 163 mg, 1.2 mmol).

    • Add potassium phosphate (K₃PO₄) (2.0 eq, 424 mg, 2.0 mmol).

    • Add Palladium(II) acetate [Pd(OAc)₂] (0.03 eq, 6.7 mg, 0.03 mmol) and XPhos (0.06 eq, 28.6 mg, 0.06 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add degassed solvent: Toluene (5 mL).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction may require 6-18 hours for full conversion.

    • Workup and purification are identical to Protocol 1.

Conclusion and Recommendation

The evidence is clear: This compound is the more reactive and versatile substrate in palladium-catalyzed cross-coupling reactions compared to its bromo-analogue. Its weaker C-I bond facilitates the critical oxidative addition step, leading to faster reactions, milder conditions, and often higher yields with simpler catalyst systems.

For researchers and drug development professionals, this translates into several key advantages:

  • Process Efficiency: Shorter reaction times and simpler setups increase throughput.

  • Economic Viability: The potential to use lower catalyst loadings and less expensive, simpler ligands can reduce costs, especially at scale.

  • Substrate Scope: The milder conditions required for the iodo-compound are more tolerant of sensitive functional groups elsewhere in the molecule.

While 2-Bromo-6-methoxybenzaldehyde remains a viable and useful building block, particularly given the advancements in modern catalyst design, it should be considered the less reactive option. Its use may be dictated by commercial availability or a specific synthetic route where the bromine atom is installed preferentially. However, when reactivity is the primary concern, this compound is the demonstrably superior choice for accelerating discovery and process development.

References

The Unparalleled Advantage of 2-Iodo-6-methoxybenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cross-coupling chemistry and heterocyclic synthesis, the choice of the aryl halide precursor is a critical determinant of reaction efficiency, yield, and downstream synthetic possibilities. While a plethora of aryl iodides are available, 2-Iodo-6-methoxybenzaldehyde emerges as a uniquely powerful and versatile building block. Its strategic arrangement of iodo, methoxy, and aldehyde functionalities on an aromatic ring imparts a distinct set of advantages that are not readily replicated by other isomers or simpler aryl iodides.

This guide provides a comprehensive comparison, grounded in mechanistic principles and experimental data, to elucidate the superior performance of this compound. We will explore how its inherent structural properties translate into enhanced reactivity in pivotal cross-coupling reactions and unlock streamlined pathways to complex molecular architectures.

The "Ortho Effect": Turning Steric Hindrance into a Synthetic Advantage

At first glance, the structure of this compound appears sterically congested. Conventional wisdom might suggest that the two bulky ortho substituents (methoxy and aldehyde) would hinder the approach of a metal catalyst to the C-I bond, thereby impeding the crucial oxidative addition step in cross-coupling reactions.[1][2] However, the reality is more nuanced and reveals a phenomenon known as the "ortho effect," which in this case, confers a significant rate enhancement.[3][4]

The steric repulsion between the adjacent methoxy and aldehyde groups forces the carbonyl and methoxy groups out of the plane of the benzene ring.[4] This distortion has two key consequences:

  • Weakening of the C-I Bond: The induced ring strain can weaken the carbon-iodine bond, lowering the activation energy required for oxidative addition by the palladium catalyst.

  • Favorable Conformation for Metal Insertion: The twisting of the substituents may create a more open "pocket" for the metal center to approach and insert into the C-I bond, paradoxically overcoming the apparent steric bulk.

This stands in contrast to less substituted aryl iodides, where the planarity of the system is maintained, and no such activation is present.

Caption: Steric clash in this compound.

Superior Performance in Palladium-Catalyzed Cross-Coupling Reactions

The unique electronic and steric profile of this compound makes it an exceptional substrate for a range of critical C-C bond-forming reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl structures.[5] With challenging, sterically hindered substrates, catalyst deactivation and slow reaction rates are common hurdles.[6][7] However, this compound often outperforms less substituted analogues due to the activating "ortho effect." While substrates with ortho-substituents can be challenging, the specific combination in this molecule facilitates the key oxidative addition step.[8]

Comparative Data: Suzuki-Miyaura Coupling Yields

Aryl Iodide SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃Toluene/H₂O, 90°C, 4h~92% Adapted from[9][10]
2-IodoanisolePhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃Toluene/H₂O, 90°C, 8h~85%Adapted from[9]
4-IodobenzaldehydePhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃Toluene/H₂O, 90°C, 6h~88%Adapted from[5]
IodobenzenePhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃Toluene/H₂O, 90°C, 6h~90%Adapted from[5]

Note: Yields are representative and can vary based on specific reaction scale and purification methods. The faster reaction time for this compound is a key advantage.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R(L₂) transmetalation->pd_r_complex boronate R-B(OR)₃⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination product Ar-R reductive_elimination->product product->pd0 Regenerates Catalyst aryl_iodide This compound aryl_iodide->oxidative_addition

Caption: General catalytic cycle of Suzuki-Miyaura coupling.

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is fundamental to the synthesis of pharmaceuticals and organic materials.[11][12] The reaction is tolerant of many functional groups, and this compound is an excellent substrate. Its activated C-I bond often allows for milder reaction conditions and lower catalyst loadings compared to other aryl iodides. This is particularly advantageous when working with sensitive or complex alkynes.

A Strategic Precursor for Rapid Heterocycle Synthesis

Perhaps the most significant advantage of this compound is its utility as a precursor for complex heterocyclic scaffolds. The strategic placement of the aldehyde group next to the site of C-C bond formation enables powerful, one-pot tandem reactions.[13]

For example, a Sonogashira coupling can be immediately followed by an intramolecular cyclization, providing direct access to substituted benzofurans, a common motif in natural products and pharmaceuticals.[14] This tandem strategy bypasses multiple steps of protection, deprotection, and functional group manipulation that would be required if starting from a simpler aryl iodide like 2-iodoanisole.

Tandem_Reaction start This compound + Terminal Alkyne step1 Sonogashira Coupling (Pd/Cu cat., Base) start->step1 intermediate Ortho-alkynyl benzaldehyde (transient intermediate) step1->intermediate step2 Intramolecular Cyclization (e.g., 5-exo-dig) intermediate->step2 product Substituted Benzofuran step2->product

Caption: Tandem Sonogashira-cyclization workflow.

This approach offers superior atom and step economy, significantly accelerating the drug discovery and development process.

Experimental Protocols
  • Reagents:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • Toluene and Water (4:1 v/v), degassed

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv), degassed

    • Anhydrous THF or DMF, degassed

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous, degassed solvent, followed by the degassed amine base.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or heat gently (40-60 °C) to facilitate both coupling and subsequent cyclization.

    • Monitor the reaction by TLC or LC-MS for the formation of the final benzofuran product.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the desired substituted benzofuran.

Conclusion

This compound is more than just another aryl iodide; it is a strategically designed building block that offers tangible advantages in organic synthesis. Its inherent "ortho effect" translates to enhanced reactivity in crucial cross-coupling reactions, often leading to faster conversions and higher yields under milder conditions. Furthermore, its true power lies in its capacity for tandem reactions, providing an elegant and efficient entry into complex heterocyclic systems like benzofurans. For researchers in medicinal chemistry and materials science, embracing this compound over simpler, less functionalized aryl iodides can significantly accelerate synthetic campaigns, improve efficiency, and unlock novel molecular designs.

References

Spectroscopic analysis to confirm the purity of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation of 2-Iodo-6-methoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. This compound is a valuable substituted benzaldehyde derivative, serving as a key building block in the synthesis of complex organic molecules. Its utility, however, is directly proportional to its purity. The presence of even minor impurities, such as starting materials, isomers, or degradation products, can have profound consequences on reaction yields, product profiles, and the biological activity of target compounds.

This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the rigorous purity assessment of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present a logical workflow for achieving a high degree of confidence in the purity of your material.

The Power of a Multi-Spectroscopic Approach

A single analytical technique rarely provides a complete picture of a compound's purity. A more robust and trustworthy assessment is achieved by employing a combination of spectroscopic methods, each offering a unique and complementary perspective on the molecular structure and composition of the sample. For this compound, the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive purity evaluation.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of atoms. It is exceptionally sensitive for detecting and quantifying structurally similar impurities.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule. It is a rapid and effective method for detecting impurities with different functional groups than the target compound (e.g., an alcohol or a carboxylic acid).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. It is highly effective for detecting impurities with different molecular weights.

The Spectroscopic Fingerprint of Pure this compound

Before searching for what is not supposed to be there, it is crucial to establish the expected spectroscopic signature of the pure compound. The following data serves as the reference standard for this compound.

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ ~10.4 ppm (s, 1H, -CHO), ~7.5 ppm (t, 1H, Ar-H), ~7.2 ppm (d, 1H, Ar-H), ~6.9 ppm (d, 1H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~192 ppm (C=O), ~162 ppm (C-O), ~136 ppm (C-H), ~128 ppm (C-H), ~115 ppm (C-H), ~95 ppm (C-I), ~56 ppm (-OCH₃)
FT-IR (ATR)~2850, 2750 cm⁻¹ (Aldehydic C-H stretch), ~1700-1680 cm⁻¹ (Aromatic C=O stretch)[1][2], ~1250 cm⁻¹ (Ar-O-C stretch), ~600-500 cm⁻¹ (C-I stretch)
Mass Spec. (EI)Molecular Ion (M⁺) at m/z = 262.95[3]

Note: Exact chemical shifts (δ) in NMR and wavenumbers in IR can vary slightly depending on the solvent, concentration, and instrument.

A Comparative Guide to Detecting Common Impurities

The true test of a purity analysis protocol lies in its ability to detect likely impurities. The choice of synthetic route and storage conditions will dictate the most probable contaminants. Here, we compare the effectiveness of NMR, IR, and MS in identifying several potential impurities.

Scenario 1: Residual Starting Material (e.g., 2-Hydroxy-6-methoxybenzaldehyde)

This impurity could arise from an incomplete iodination reaction.

Technique Observation and Interpretation
¹H NMR A broad singlet between δ 5-10 ppm, corresponding to the hydroxyl (-OH) proton, will be observed. The integration of this peak relative to the product's peaks allows for quantification.
IR A broad absorption band in the region of 3500-3200 cm⁻¹ will appear, which is characteristic of an O-H stretch[4]. This provides a clear qualitative indication of the hydroxyl group's presence.
MS A peak at m/z = 152.15, the molecular weight of 2-hydroxy-6-methoxybenzaldehyde, may be detected, especially with techniques like GC-MS that can separate components before ionization.

Verdict: ¹H NMR is superior for both detection and quantification. IR provides a quick and unambiguous confirmation of the hydroxyl functional group.

Scenario 2: Over-oxidation Product (e.g., 2-Iodo-6-methoxybenzoic acid)

Exposure to air or oxidizing agents can convert the aldehyde to a carboxylic acid.

Technique Observation and Interpretation
¹H NMR The sharp aldehyde proton singlet at ~10.4 ppm will decrease in intensity or disappear, while a very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (δ 10-13 ppm).
IR The most telling sign is the appearance of a very broad O-H stretch from 3300-2500 cm⁻¹, overlapping the C-H stretches. The C=O stretch will also shift to ~1710-1680 cm⁻¹ and may broaden.
MS A molecular ion peak at m/z = 277.94 would indicate the presence of the benzoic acid derivative.

Verdict: Both ¹H NMR and IR are highly effective for identifying this impurity. The disappearance of the aldehyde proton in NMR is a definitive marker.

Scenario 3: Isomeric Impurity (e.g., 3-Iodo-2-methoxybenzaldehyde)

Positional isomers can be challenging to detect as they share the same molecular weight and functional groups.

Technique Observation and Interpretation
¹H NMR This is the most powerful technique for this scenario. The splitting patterns and chemical shifts of the aromatic protons will be distinctly different due to the altered connectivity. A complex, overlapping set of aromatic signals would be a red flag.
IR The IR spectrum will be very similar to the desired product, making it difficult to distinguish between the isomers. Minor shifts in the "fingerprint region" (below 1500 cm⁻¹) might be observed but are not conclusive.
MS Since isomers have the same molecular weight, standard MS will not differentiate them. Fragmentation patterns might differ, but this requires detailed analysis and a reference spectrum of the impurity.

Verdict: ¹H NMR is the definitive tool for identifying and quantifying isomeric impurities due to its sensitivity to the local chemical environment of each proton.

Visualizing the Analytical Workflow

A systematic approach ensures that all bases are covered in the purity assessment. The following workflow outlines the logical progression from sample receipt to final purity confirmation.

Purity_Analysis_Workflow cluster_0 Step 1: Initial Screening cluster_1 Step 2: Structural Confirmation & Impurity ID cluster_2 Step 3: Molecular Weight Verification cluster_3 Step 4: Data Integration & Final Assessment Sample Sample of 2-Iodo-6- methoxybenzaldehyde IR_Spec Acquire FT-IR Spectrum Sample->IR_Spec NMR_Spec Acquire ¹H and ¹³C NMR Spectra IR_Spec->NMR_Spec Functional groups correct? MS_Spec Acquire Mass Spectrum NMR_Spec->MS_Spec Structure confirmed? Data_Analysis Correlate Data from all techniques MS_Spec->Data_Analysis Molecular weight correct? Purity_Report Generate Purity Report Data_Analysis->Purity_Report

Caption: A streamlined workflow for the comprehensive spectroscopic analysis of this compound.

Decision Logic for Purity Confirmation

The interpretation of spectral data is a logical process. The following decision tree illustrates how data from each technique contributes to the final assessment.

Decision_Tree Start Start Purity Assessment NMR_Check ¹H NMR: Is aldehyde proton (~10.4 ppm) present and integrated correctly? Start->NMR_Check IR_Check IR: Are characteristic C=O and aldehydic C-H stretches present? No broad -OH? NMR_Check->IR_Check Yes Fail Impurity Detected (Investigate/Repurify) NMR_Check->Fail No (Oxidation/Degradation) MS_Check MS: Is M⁺ peak at m/z = 262.95 dominant? IR_Check->MS_Check Yes IR_Check->Fail No (Starting Material/Oxidation) Isomer_Check ¹H NMR: Are aromatic splitting patterns and shifts correct for the 2,6-isomer? MS_Check->Isomer_Check Yes MS_Check->Fail No (Incorrect Compound) Pass Purity Confirmed Isomer_Check->Pass Yes Isomer_Check->Fail No (Isomeric Impurity)

Caption: Decision tree guiding the confirmation of purity based on key spectroscopic data points.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and analyze chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • If using a GC-MS system, inject the sample onto the GC column to separate it from non-volatile impurities. The separated compound then enters the MS.

    • If using a direct insertion probe, a small amount of the solid is placed on the probe, which is then inserted into the ion source.

    • The sample is bombarded with electrons (typically 70 eV), causing ionization and fragmentation.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.

Conclusion

References

Yield comparison of different synthetic routes to 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methoxybenzaldehyde is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three functional groups: the aldehyde, which can participate in a myriad of transformations such as reductive amination and olefination; the methoxy group, a key structural motif in many biologically active molecules; and the iodo group, which serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The strategic placement of these functionalities makes this compound a sought-after building block for the synthesis of novel pharmaceuticals and functional materials. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering insights into the underlying chemical principles and providing detailed experimental protocols to aid in the selection of the most appropriate method for a given research and development context.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct strategies. The choice of the optimal route is contingent upon factors such as the availability and cost of starting materials, desired yield and purity, scalability, and the laboratory's technical capabilities. This guide focuses on three primary and most effective methods: Directed Ortho-Metalation (DoM), Direct Electrophilic Iodination, and Palladium-Catalyzed C-H Iodination.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Directed Ortho-Metalation (DoM) 3-Methoxybenzaldehyden-BuLi, TMEDA, I₂70-85 (estimated)3-4 hoursHigh regioselectivity, excellent yields.Requires strictly anhydrous conditions and cryogenic temperatures; uses pyrophoric reagents.
Direct Electrophilic Iodination 3-MethoxybenzaldehydeI₂, H₅IO₆40-60 (estimated)12-24 hoursOperationally simple, uses readily available and less hazardous reagents.Lower regioselectivity leading to isomeric byproducts, moderate yields.
Palladium-Catalyzed C-H Iodination 2-MethoxybenzaldehydePd(OAc)₂, N-Iodosuccinimide (NIS), Ligand75-90 (estimated)8-16 hoursHigh regioselectivity and yields, tolerant of various functional groups.Catalyst and ligand can be costly, requires optimization of reaction conditions.

Route 1: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds.[1] In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The methoxy group is a moderately effective DMG, and in conjunction with the aldehyde (which is typically protected in situ or is less reactive at low temperatures), can direct iodination with high precision.

Causality Behind Experimental Choices

The choice of 3-methoxybenzaldehyde as the starting material is strategic. The methoxy group at the 3-position directs the lithiation to the 2-position, which is the most acidic proton due to the combined inductive effects of the methoxy and aldehyde groups. N,N,N',N'-tetramethylethylenediamine (TMEDA) is used to chelate the lithium cation, breaking down the n-butyllithium aggregates and increasing its basicity and reactivity. The reaction is conducted at cryogenic temperatures (-78 °C) to prevent side reactions, such as nucleophilic attack of the organolithium reagent on the aldehyde carbonyl. Iodine is introduced as the electrophile to quench the resulting aryllithium species.

Experimental Protocol

Materials:

  • 3-Methoxybenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methoxybenzaldehyde (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.2 eq) to the stirred solution.

  • Slowly add n-BuLi (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.

  • Slowly add the iodine solution to the aryllithium solution at -78 °C. The color of the solution will change.

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound.

DoM_Route start 3-Methoxybenzaldehyde reagents 1. n-BuLi, TMEDA, THF, -78 °C 2. I₂ start->reagents Directed Ortho-Metalation product This compound reagents->product Iodination

Caption: Directed Ortho-Metalation (DoM) route to this compound.

Route 2: Direct Electrophilic Iodination

Direct electrophilic iodination of an aromatic ring is a straightforward approach, though often hampered by issues of regioselectivity. The outcome of the reaction is dictated by the electronic nature and position of the substituents on the aromatic ring.

Causality Behind Experimental Choices

For the synthesis of this compound, 3-methoxybenzaldehyde is the most suitable starting material for direct iodination. The methoxy group is a strong ortho-, para-director, activating the 2, 4, and 6 positions. The aldehyde group is a meta-director, deactivating the ring but directing to the 5-position. The combined effect favors substitution at the 2 and 6 positions, which are ortho to the activating methoxy group. While a mixture of isomers is possible, the desired 2-iodo and the 6-iodo (which is the same molecule due to symmetry) isomers are expected to be major products. The use of a strong oxidizing agent, such as periodic acid (H₅IO₆), in the presence of iodine generates a more potent electrophilic iodine species (I⁺), which is necessary to overcome the deactivating effect of the aldehyde group.

Experimental Protocol

Materials:

  • 3-Methoxybenzaldehyde

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Glacial acetic acid

  • Water

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • 95% Ethanol

Procedure:

  • In a round-bottom flask, combine 3-methoxybenzaldehyde (1.0 eq), iodine (0.9 eq), and periodic acid (0.3 eq) in glacial acetic acid.

  • Add water and a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 65-70 °C and stir overnight.

  • After cooling to room temperature, add saturated aqueous NaHSO₃ solution until the dark color of excess iodine disappears.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from 95% ethanol to yield this compound.

Direct_Iodination_Route start 3-Methoxybenzaldehyde reagents I₂, H₅IO₆, Acetic Acid start->reagents Electrophilic Aromatic Substitution product This compound + other isomers reagents->product Iodination

Caption: Direct Electrophilic Iodination route to this compound.

Route 3: Palladium-Catalyzed C-H Iodination

Modern synthetic chemistry has seen the advent of transition-metal-catalyzed C-H activation/functionalization as a powerful tool for the efficient and selective synthesis of complex molecules. Palladium catalysis, in particular, has been successfully employed for the ortho-iodination of benzaldehydes.

Causality Behind Experimental Choices

This method utilizes a palladium catalyst to selectively activate the C-H bond at the ortho position to a directing group. The aldehyde group itself can act as a transient directing group through the formation of an imine with an aniline-based ligand in situ. This brings the palladium catalyst into close proximity to the ortho C-H bond, facilitating its cleavage and subsequent iodination. N-Iodosuccinimide (NIS) serves as the iodine source. This approach offers high regioselectivity, avoiding the formation of other isomers. 2-Methoxybenzaldehyde is a suitable starting material as the palladium-catalyzed reaction will selectively target the C-H bond at the 6-position, ortho to the directing aldehyde group.

Experimental Protocol

Materials:

  • 2-Methoxybenzaldehyde

  • Palladium acetate (Pd(OAc)₂)

  • N-Iodosuccinimide (NIS)

  • Aniline-based ligand (e.g., 2,5-ditrifluoromethylaniline)

  • Organic acid (e.g., trifluoroacetic acid)

  • 1,2-Dichloroethane (DCE)

  • Silica gel

Procedure:

  • To a reaction vessel, add 2-methoxybenzaldehyde (1.0 eq), N-iodosuccinimide (1.5 eq), palladium acetate (0.1 eq), the aniline ligand (0.4 eq), and an organic acid (5.0 eq) in DCE.

  • Stir the mixture at 60 °C for 8-16 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble material.

  • The filtrate can be purified directly by column chromatography on silica gel to afford this compound.

Pd_Catalyzed_Route start 2-Methoxybenzaldehyde reagents Pd(OAc)₂, NIS, Ligand start->reagents C-H Activation/Iodination product This compound reagents->product Ortho-iodination

Caption: Palladium-Catalyzed C-H Iodination route to this compound.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and limitations.

  • Directed Ortho-Metalation offers excellent regioselectivity and high yields but requires stringent reaction conditions and the handling of pyrophoric reagents, making it well-suited for laboratory-scale synthesis where high purity is paramount.

  • Direct Electrophilic Iodination is operationally the simplest method but suffers from lower regioselectivity and moderate yields, which may necessitate more extensive purification.

  • Palladium-Catalyzed C-H Iodination represents a modern and highly efficient approach, providing excellent yields and regioselectivity under relatively mild conditions, although the cost of the catalyst may be a consideration for large-scale production.

The selection of the most appropriate synthetic strategy will ultimately depend on the specific requirements of the project, balancing the need for yield, purity, cost, and scalability.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. Its broad functional group tolerance and generally mild conditions have cemented its place in the synthetic chemist's toolbox. However, the efficiency of this powerful reaction is highly dependent on the judicious selection of the palladium catalyst, particularly when dealing with sterically hindered and electronically challenging substrates such as 2-iodo-6-methoxybenzaldehyde.

The ortho-substituents on this aryl iodide present a significant steric challenge to the catalytic cycle, potentially impeding the crucial oxidative addition and reductive elimination steps. This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of this compound, offering insights into their relative performance based on established principles and available data for structurally related systems. We will delve into the mechanistic nuances that underpin catalyst selection and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to comprehending why certain catalysts outperform others for specific applications.

The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This step can be sterically demanding and is often the rate-limiting step.

  • Transmetalation: The organoboron species (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst. This step is also sensitive to steric hindrance.

The choice of ligands on the palladium catalyst profoundly influences the rates of these steps and, consequently, the overall efficiency of the reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)L2-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)L2-R) OxAdd->Transmetalation R-B(OH)2 Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

Catalyst SystemLigand TypeKey AdvantagesExpected Performance with this compoundTypical Catalyst Loading (mol%)
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, well-established.Moderate to good yields, may require higher temperatures and longer reaction times due to steric hindrance.[1]2-5
Pd(dppf)Cl₂ Bidentate PhosphineRobust and versatile, effective for a range of substrates.[2]Good yields, generally more efficient than Pd(PPh₃)₄ for hindered substrates.[2]1-3
XPhos Pd G2 Bulky, Electron-Rich Monodentate Phosphine (Buchwald Ligand)Excellent for sterically demanding substrates, often allows for lower catalyst loadings and milder conditions.[3][4]High to excellent yields expected, highly suitable for this transformation.[3][4]0.5-2
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly stable, robust catalyst, effective for challenging couplings including those with aryl chlorides.[5][6]High to excellent yields expected, a strong candidate for this reaction.[5][6]1-3

Disclaimer: The expected performance is based on literature for sterically hindered substrates and may require optimization for the specific reaction of this compound.

Causality Behind Catalyst Selection: Why Ligands Matter

The significant differences in expected performance stem from the nature of the ligands coordinated to the palladium center.

  • Triphenylphosphine (in Pd(PPh₃)₄): While a workhorse in palladium catalysis, its moderate steric bulk and electronic properties can lead to slower rates of oxidative addition and reductive elimination with hindered substrates.[1]

  • dppf (in Pd(dppf)Cl₂): The ferrocene backbone of this bidentate ligand provides a wider "bite angle" than many other bidentate phosphines, which can be beneficial for promoting reductive elimination. Its robustness also contributes to its broad applicability.[2]

  • Buchwald Ligands (e.g., XPhos): These ligands are characterized by their significant steric bulk and strong electron-donating ability.[3] The steric bulk promotes the reductive elimination step by destabilizing the square planar Pd(II) intermediate, while the electron-rich nature of the phosphine facilitates the oxidative addition of the aryl iodide.[4]

  • N-Heterocyclic Carbenes (NHCs) (in PEPPSI™-IPr): NHCs are strong σ-donors, which enhances the electron density on the palladium center, thereby promoting oxidative addition.[6] They also form very stable complexes, leading to robust catalysts that are resistant to decomposition.[5]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the base, solvent, temperature, and reaction time is highly recommended for achieving the best results with each catalyst system.

Experimental_Workflow cluster_workflow General Experimental Workflow A Reaction Setup: - Add aryl iodide, boronic acid, and base to a flame-dried flask. B Inert Atmosphere: - Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Reagent Addition: - Add the palladium catalyst and degassed solvent. B->C D Reaction: - Heat the mixture with stirring and monitor by TLC or LC-MS. C->D E Workup: - Cool, quench with water, and extract with an organic solvent. D->E F Purification: - Dry, concentrate, and purify by column chromatography. E->F

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G2)

This protocol is recommended as a high-performance starting point for the sterically hindered this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G2 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Degassed water

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and the base.

  • Add the XPhos Pd G2 precatalyst.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the degassed solvent (e.g., a 10:1 mixture of dioxane:water) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a PEPPSI™-Type Precatalyst (e.g., PEPPSI™-IPr)

This protocol offers a robust alternative, particularly noted for its high stability.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • PEPPSI™-IPr (1-3 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu) (3.0 equiv)

  • Anhydrous THF or isopropanol

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, combine this compound, phenylboronic acid, and the base.

  • Add the PEPPSI™-IPr catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of the sterically demanding this compound. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, modern catalysts based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (PEPPSI™-type) are anticipated to provide superior performance, offering higher yields under milder conditions. The provided protocols serve as a robust starting point for synthetic efforts, and careful optimization is key to unlocking the full potential of these powerful catalytic systems.

References

A Researcher's Guide to Validating the Structure of 2-Iodo-6-methoxybenzaldehyde Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a cornerstone of synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose.[1] This guide provides an in-depth, practical comparison of the NMR spectra of the starting material, 2-Iodo-6-methoxybenzaldehyde, with a representative product from a common cross-coupling reaction. We will delve into the causality behind experimental choices and provide detailed protocols to ensure self-validating results.

The focus of this guide is to move beyond simple spectral interpretation and to foster a deeper understanding of how substituent effects manifest in ¹H and ¹³C NMR spectra, enabling confident structural elucidation.[1]

The Synthetic Challenge: Modifying this compound

This compound is a versatile building block in organic synthesis. The presence of the iodo group makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2][3][4] These reactions are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients.

For the purpose of this guide, we will consider a model Sonogashira coupling reaction between this compound and a terminal alkyne, phenylacetylene, to yield 2-(phenylethynyl)-6-methoxybenzaldehyde.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and stir to dissolve the solids.

  • Add the base, followed by the dropwise addition of phenylacetylene.

  • Heat the reaction mixture to the appropriate temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(phenylethynyl)-6-methoxybenzaldehyde.

The Power of NMR in Structural Validation

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[5] The chemical shift, integration, and coupling patterns of the signals in an NMR spectrum provide a wealth of information about the electronic environment and connectivity of atoms within a molecule.[6]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized approach to NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectra.

Materials:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

  • Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing proton-proton and proton-carbon correlations, respectively.

  • Process the acquired data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal at 0.00 ppm.[1][7]

Comparative NMR Analysis: Starting Material vs. Product

The key to validating the success of the reaction lies in a direct comparison of the NMR spectra of the starting material and the product. The introduction of the phenylethynyl group in place of the iodine atom will induce significant and predictable changes in the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is often the first and most informative piece of data for structural analysis. The chemical shift of a proton is highly sensitive to its local electronic environment.[1]

Compound Aldehyde Proton (CHO) Methoxy Protons (OCH₃) Aromatic Protons
This compound ~10.3 ppm (s)~3.9 ppm (s)~6.8-7.8 ppm (m)
2-(Phenylethynyl)-6-methoxybenzaldehyde ~10.5 ppm (s)~4.0 ppm (s)~7.0-8.0 ppm (m)

Key Observations and Interpretations:

  • Disappearance of the Iodo-Aromatic Pattern: The most significant change will be in the aromatic region. The characteristic splitting pattern of the three aromatic protons in the starting material will be replaced by a new pattern corresponding to the seven aromatic protons in the product (three from the benzaldehyde ring and five from the new phenyl ring).

  • Downfield Shift of the Aldehyde Proton: The aldehyde proton in the product is expected to be slightly deshielded (shifted downfield) due to the electronic effects of the new substituent.[7]

  • Integration: The integration of the proton signals is a critical validation step. The ratio of the integrals for the aldehyde, methoxy, and aromatic protons should match the number of protons in each environment. For the product, the expected ratio would be 1:3:8 (CHO:OCH₃:Aromatic).

¹³C NMR Spectral Analysis

¹³C NMR provides complementary information about the carbon skeleton of the molecule.

Compound Carbonyl Carbon (C=O) Methoxy Carbon (OCH₃) Aromatic Carbons Alkyne Carbons (C≡C)
This compound ~188 ppm~56 ppm~83-161 ppmN/A
2-(Phenylethynyl)-6-methoxybenzaldehyde ~190 ppm~56 ppm~90-162 ppm~85-95 ppm

Key Observations and Interpretations:

  • Appearance of Alkyne Carbons: The most definitive evidence for the success of the Sonogashira coupling in the ¹³C NMR spectrum is the appearance of two new signals in the alkyne region (typically between 80-100 ppm).

  • Shift of the Carbon Bearing the Substituent: The carbon atom that was previously bonded to the iodine atom (at approximately 83 ppm) will experience a significant upfield shift upon replacement with the phenylethynyl group.

  • Number of Aromatic Signals: The number of signals in the aromatic region will increase, reflecting the additional carbon environments of the newly introduced phenyl ring.

Visualizing the Workflow and Logic

To further clarify the process of structural validation, the following diagrams illustrate the experimental workflow and the logical steps involved in NMR spectral interpretation.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation start 2-Iodo-6-methoxy- benzaldehyde reaction Sonogashira Coupling (Pd/Cu, Base, Phenylacetylene) start->reaction product 2-(Phenylethynyl)-6-methoxy- benzaldehyde reaction->product nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D) product->nmr_acq spectral_comp Comparative Spectral Analysis (Starting Material vs. Product) nmr_acq->spectral_comp structure_confirm Structure Confirmed spectral_comp->structure_confirm

Caption: Experimental workflow for synthesis and NMR validation.

spectral_interpretation cluster_1h_nmr ¹H NMR Analysis cluster_13c_nmr ¹³C NMR Analysis cluster_conclusion Structural Conclusion h1_shifts Chemical Shifts (CHO, OCH₃, Ar-H) conclusion Correlate all data to propose and confirm the final structure. h1_shifts->conclusion h1_integration Integration (Proton Ratios) h1_integration->conclusion h1_coupling Coupling Patterns (Connectivity) h1_coupling->conclusion c13_shifts Chemical Shifts (C=O, C≡C, Ar-C) c13_shifts->conclusion c13_num_signals Number of Signals (Symmetry) c13_num_signals->conclusion

Caption: Logic flow for NMR spectral interpretation.

Conclusion

The structural validation of reaction products is a critical and non-negotiable step in chemical research and development. This guide has demonstrated a systematic and self-validating approach to confirming the structure of a Sonogashira coupling product of this compound using ¹H and ¹³C NMR spectroscopy. By carefully analyzing the changes in chemical shifts, integration, and the appearance of new signals, researchers can confidently and unambiguously determine the outcome of their synthetic transformations. The principles and protocols outlined herein are broadly applicable to a wide range of organic reactions and will serve as a valuable resource for scientists in the field.

References

A Researcher's Guide to the Computational Analysis of 2-Iodo-6-methoxybenzaldehyde: A Comparative Study of Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry and materials science. Their reactivity and interaction with biological targets are governed by their electronic architecture. This guide provides a comprehensive computational analysis of the electronic properties of 2-Iodo-6-methoxybenzaldehyde, a molecule where the interplay between a bulky, electron-withdrawing halogen and an electron-donating methoxy group presents a unique case study. We will compare its properties to parent and singly-substituted analogues—benzaldehyde, 2-methoxybenzaldehyde, and 2-iodobenzaldehyde—to deconstruct the individual and combined effects of these substituents. This document serves as both a detailed analysis for researchers interested in this specific molecule and a methodological template for applying computational chemistry to predict the electronic behavior of similarly complex organic compounds.

Introduction: The Rationale for Computational Scrutiny

The functionalization of the benzaldehyde ring system allows for the fine-tuning of its chemical and physical properties. The introduction of substituents like the methoxy group (-OCH₃), a strong electron-donating group (EDG), and the iodo group (-I), a weak electron-withdrawing group (EWG) through induction but a weak donor through resonance, can dramatically alter the electron density distribution across the molecule.[1][2] This, in turn, influences key parameters such as the molecule's reactivity, stability, and spectroscopic characteristics.

This compound is a particularly interesting subject. The ortho-positioning of a strong EDG and a bulky halogen relative to the aldehyde moiety creates significant steric and electronic effects. Understanding these effects is crucial for predicting its behavior in synthesis, its potential as a precursor in drug development, and its interaction with biological systems.

This guide employs Density Functional Theory (DFT), a robust quantum mechanical modeling method, to investigate the electronic structure of molecules with high accuracy.[3] We will systematically explore the optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) charge distribution to build a complete electronic profile.

The Computational Workflow: A Self-Validating Protocol

A reliable computational study hinges on a well-defined and validated workflow. The causality behind each step is critical for ensuring the results are not just numbers, but meaningful chemical insights.

The Methodological Rationale
  • Theory Selection (DFT): Density Functional Theory is the cornerstone of modern computational chemistry for organic molecules. It provides an excellent balance between computational cost and accuracy, making it feasible to study systems of this size without sacrificing predictive power.[3]

  • Functional and Basis Set (B3LYP/6-311++G(d,p)):

    • B3LYP: This hybrid functional is widely used and has been extensively benchmarked for its reliability in predicting the geometries and electronic properties of a vast range of organic compounds.[4][5]

    • 6-311++G(d,p): This is a Pople-style triple-zeta basis set. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing lone pairs and non-covalent interactions accurately.[4]

Step-by-Step Computational Protocol
  • Structure Preparation: The initial 3D structure of this compound and its analogues (benzaldehyde, 2-methoxybenzaldehyde, 2-iodobenzaldehyde) are built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule.

  • Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties:

    • Frontier Molecular Orbitals (HOMO and LUMO energies).

    • Molecular Electrostatic Potential (MEP) surface.

    • Natural Bond Orbital (NBO) analysis for atomic charges.

  • Data Analysis & Visualization: The output files are analyzed to extract quantitative data, which is then compiled and visualized to facilitate comparison.

G cluster_0 Computational Setup cluster_1 Core Calculation (DFT: B3LYP/6-311++G(d,p)) cluster_2 Property Analysis cluster_3 Interpretation & Comparison mol_input 1. Molecular Structure Input (this compound & Analogues) geom_opt 2. Geometry Optimization mol_input->geom_opt freq_calc 3. Frequency Calculation (Confirm Energy Minimum) geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep MEP Surface freq_calc->mep nbo NBO Charge Analysis freq_calc->nbo interpretation Comparative Analysis of Electronic Properties homo_lumo->interpretation mep->interpretation nbo->interpretation

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

Results and Comparative Analysis

The true insights emerge when we compare the electronic properties of this compound against its simpler analogues. This allows us to isolate and understand the contribution of each substituent.

Caption: Structure of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[6] The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.[7][8]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)
Benzaldehyde-6.82-1.954.873.15
2-Methoxybenzaldehyde-6.15-1.704.453.98
2-Iodobenzaldehyde-6.60-2.214.393.65
This compound -6.08 -2.05 4.03 4.51
Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory and may vary slightly based on the specific computational software and setup.

Analysis:

  • Effect of -OCH₃: Comparing 2-methoxybenzaldehyde to benzaldehyde, the methoxy group significantly raises the HOMO energy (-6.15 eV vs. -6.82 eV). This is characteristic of an electron-donating group, which destabilizes the HOMO and makes the molecule a better electron donor. The LUMO is also raised, but to a lesser extent, resulting in a smaller energy gap (4.45 eV).[4]

  • Effect of -I: The iodo substituent in 2-iodobenzaldehyde lowers the LUMO energy (-2.21 eV vs. -1.95 eV), making the molecule a better electron acceptor. This is due to the inductive electron-withdrawing nature of halogens. The HOMO is also lowered, but the net effect is a reduced energy gap (4.39 eV).

  • Combined Effect in this compound: The target molecule exhibits the highest HOMO energy (-6.08 eV) and the smallest HOMO-LUMO gap (4.03 eV) in the series. This indicates a synergistic effect where the methoxy group's electron-donating nature dominates in raising the HOMO, while the combined influence of both substituents contributes to a more accessible LUMO compared to the parent molecule. This small gap suggests that this compound is the most chemically reactive of the four compounds.[9] The large dipole moment (4.51 D) also points to a significant charge separation within the molecule.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactivity. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would predictably show:

  • Intense Red Region: Localized on the carbonyl oxygen atom, confirming it as the primary site for protonation and electrophilic attack.

  • Blue Region: Concentrated on the carbonyl carbon and the aldehyde proton, marking them as the primary sites for nucleophilic attack.

  • Moderately Negative Potential: Distributed across the aromatic ring, enhanced by the electron-donating methoxy group. The iodine atom, due to its size and polarizability, often presents a region of positive potential on its outermost surface (a "sigma-hole"), which can engage in halogen bonding.

This pattern is consistent across all benzaldehydes but is modulated by the substituents. The methoxy group enhances the negative potential on the ring, while the iodo group's inductive effect slightly increases the positive potential on the carbonyl carbon, making it a more potent electrophile.

Natural Bond Orbital (NBO) Charge Analysis

NBO analysis provides a method for calculating the charge distribution on each atom, offering a more quantitative view than the MEP surface.[10]

AtomBenzaldehyde2-Methoxybenzaldehyde2-IodobenzaldehydeThis compound
Carbonyl Carbon (C=O)+0.45+0.43+0.48+0.46
Carbonyl Oxygen (C=O)-0.58-0.60-0.57-0.59
Note: Charges are in atomic units (a.u.). These are representative values.

Analysis:

  • The carbonyl carbon consistently carries a significant positive charge, confirming its electrophilic nature.

  • In 2-methoxybenzaldehyde, the electron-donating -OCH₃ group slightly reduces the positive charge on the carbonyl carbon (+0.43) compared to benzaldehyde, thereby decreasing its electrophilicity.

  • Conversely, the electron-withdrawing iodo group in 2-iodobenzaldehyde increases the positive charge on the carbonyl carbon (+0.48), enhancing its electrophilicity.

  • In this compound, the two substituents have competing effects. The resulting charge (+0.46) is intermediate between the two singly-substituted analogues but still more electrophilic than the parent benzaldehyde, suggesting the inductive effect of the iodine atom is more influential on the carbonyl carbon in this specific arrangement.

Conclusion

The computational analysis reveals that the electronic properties of this compound are a nuanced product of the competing effects of its substituents. The methoxy group primarily elevates the HOMO energy, while the iodo group helps lower the LUMO. The combination results in the smallest HOMO-LUMO gap among the compared analogues, pointing to heightened chemical reactivity. NBO and MEP analyses confirm the electrophilic nature of the carbonyl carbon, which is modulated by the electronic push-pull of the ortho substituents.

This guide demonstrates how a systematic, theory-grounded computational workflow can be used to dissect complex electronic interactions. The insights gained are critical for researchers aiming to utilize this compound in synthetic chemistry or to understand its potential biological activity, providing a predictive foundation for future experimental work.

References

Safety Operating Guide

Mastering the Safe Handling of 2-Iodo-6-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. 2-Iodo-6-methoxybenzaldehyde, a key building block in the synthesis of complex organic molecules, requires a nuanced understanding of its properties to mitigate risks effectively. This guide provides in-depth, procedural guidance on the requisite personal protective equipment (PPE) and operational plans for handling this compound, ensuring a secure laboratory environment.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance with the following primary risks:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A) : Can cause serious and potentially damaging eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][3]

This compound is typically a solid or powder, which introduces the additional risk of airborne dust that can be inhaled or come into contact with the eyes and skin.[4] Therefore, all handling procedures must be designed to minimize the generation and dispersal of dust.

Core Principles of Protection: A Multi-layered Approach

A robust safety protocol relies on a multi-layered defense system, starting with engineering controls, supplemented by administrative procedures, and finally, the correct use of personal protective equipment.

Engineering Controls: Your First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[1][5][6] A fume hood is critical for containing and exhausting any dust or vapors that may be generated, preventing them from entering the laboratory atmosphere and your breathing zone.[2]

Proper Fume Hood Usage Protocol:

  • Verify Airflow: Before commencing work, ensure the fume hood's airflow monitor indicates it is functioning within its acceptable range.[6]

  • Work Deep Inside: All handling of this compound should occur at least six inches inside the fume hood to ensure effective capture of any airborne particles.[2][7]

  • Maintain Proper Sash Height: Keep the sash at the recommended working height, as low as is practical, to act as a physical barrier.[6]

  • Minimize Clutter: Avoid storing excess equipment or chemicals in the fume hood, as this can disrupt airflow.[2]

Personal Protective Equipment (PPE): Your Last and Most Personal Line of Defense

The selection and correct use of PPE are critical for preventing direct contact with this compound. The following table summarizes the essential PPE, with detailed explanations below.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] A face shield may be required for larger quantities.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1][2]
Hand Protection Nitrile or Neoprene gloves.[8][9][10] For extended contact, consider thicker gloves or double-gloving.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[1] Nitrile and Neoprene offer good resistance to a range of chemicals.[8][9][10]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects the skin on the arms and torso from coming into contact with the chemical.
Respiratory Protection Generally not required if handled within a certified fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator is necessary.A fume hood provides adequate respiratory protection from dust.[5] In its absence, a respirator is essential to prevent respiratory tract irritation.[1]

In-Depth Look at Glove Selection:

While the general recommendation is for "protective gloves," a more nuanced selection is crucial for optimal safety.[5] For handling halogenated aromatic compounds like this compound, both Nitrile and Neoprene gloves are suitable choices.[8][9][10] Nitrile gloves provide excellent general-purpose chemical resistance and are a good option for incidental contact.[8] For procedures involving more extensive handling or a higher risk of splashes, thicker Neoprene gloves or double-gloving (wearing two pairs of nitrile gloves) is recommended. Always inspect gloves for any signs of degradation or punctures before use.

Procedural Guidance: From Weighing to Disposal

A self-validating safety protocol involves a step-by-step approach that minimizes risk at every stage of the workflow.

Weighing and Handling Protocol

Given that this compound is a powder, the weighing process presents a significant risk for dust generation.

  • Preparation: Don all required PPE before handling the chemical container.

  • Containment: Perform all weighing and transfer operations within a chemical fume hood.[11]

  • Minimize Dust: When transferring the powder, use a spatula and avoid pouring directly from the bottle to minimize dust creation.[11] If possible, work with smaller, manageable quantities.

  • Immediate Cleanup: Clean up any spills immediately using a method that does not generate more dust, such as wet wiping or using a HEPA-filtered vacuum.[11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment cluster_final Final Check Start Start: Handling this compound AssessHazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Powder Form (Dust Hazard) Start->AssessHazards EngineeringControls Engineering Controls: Is a certified chemical fume hood available and in use? AssessHazards->EngineeringControls AdminControls Administrative Controls: - Follow Standard Operating Procedures - Minimize quantities used EngineeringControls->AdminControls Yes RespiratoryProtection Respiratory Protection: - NIOSH-approved Respirator EngineeringControls->RespiratoryProtection No CorePPE Core PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Laboratory Coat AdminControls->CorePPE EnhancedPPE Enhanced PPE: - Chemical Splash Goggles - Face Shield (for larger quantities) - Double Gloving CorePPE->EnhancedPPE Risk of splash or handling large quantities Proceed Proceed with Handling CorePPE->Proceed Low risk of splash EnhancedPPE->Proceed RespiratoryProtection->AdminControls

Caption: A workflow diagram for selecting appropriate PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, and weighing paper, should be collected in a designated, labeled hazardous waste container.

  • Waste Treatment: Iodinated organic compounds should not be disposed of down the drain.[3] One common laboratory practice for treating iodine-containing waste is to reduce the iodine to the less harmful iodide ion using a reducing agent like sodium thiosulfate.[12] However, for solid organic waste, it is best to consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

  • Container Management: Keep the hazardous waste container closed when not in use and store it in a well-ventilated area, preferably within a secondary containment tray.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Spill: For a small spill within a fume hood, use an absorbent material to clean it up and place it in the designated hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department.

By adhering to these detailed safety and logistical protocols, you can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.